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  • Product: 3-bromo-5-hydroxybenzene-1-sulfonamide
  • CAS: 1243365-25-4

Core Science & Biosynthesis

Foundational

thermodynamic stability and melting point of 3-bromo-5-hydroxybenzene-1-sulfonamide

An In-Depth Technical Guide to the Thermodynamic Stability and Melting Point of 3-bromo-5-hydroxybenzene-1-sulfonamide For Researchers, Scientists, and Drug Development Professionals Abstract The thermodynamic stability...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability and Melting Point of 3-bromo-5-hydroxybenzene-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability and melting point of active pharmaceutical ingredients (APIs) are critical physicochemical parameters that profoundly influence their development, formulation, and clinical efficacy. This guide provides a comprehensive technical overview of 3-bromo-5-hydroxybenzene-1-sulfonamide, a molecule of interest in medicinal chemistry. We will delve into the theoretical underpinnings of its stability and melting point, predicated on its distinct molecular structure. Furthermore, this document outlines detailed experimental protocols, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), for the empirical determination of these properties. By integrating theoretical analysis with robust experimental design, this guide serves as a vital resource for researchers engaged in the characterization and development of novel sulfonamide-based therapeutic agents.

Introduction: The Imperative of Physicochemical Characterization in Drug Development

In the landscape of pharmaceutical sciences, the journey from a promising chemical entity to a marketable therapeutic is paved with rigorous scientific evaluation. Among the most fundamental of these evaluations are the determination of a compound's thermodynamic stability and melting point. These parameters are not mere physical constants; they are critical indicators of a substance's purity, crystal lattice energy, and intermolecular forces. For a molecule like 3-bromo-5-hydroxybenzene-1-sulfonamide, which belongs to the well-established class of sulfonamides with broad biological activities, a thorough understanding of these properties is paramount for predicting its behavior during manufacturing, formulation, and storage.[1][2]

This guide is structured to provide a holistic understanding of the factors governing the melting point and stability of 3-bromo-5-hydroxybenzene-1-sulfonamide. We will begin by dissecting its molecular architecture to propound a theoretical framework for its expected physicochemical properties. This is followed by a detailed exposition of the state-of-the-art experimental methodologies for the precise measurement of these characteristics.

Molecular Structure and Its Implications for Thermodynamic Properties

The thermodynamic stability and melting point of a crystalline solid are direct consequences of the collective strength of its intermolecular interactions and the efficiency of its crystal packing. The molecular structure of 3-bromo-5-hydroxybenzene-1-sulfonamide, with its distinct functional groups, offers a compelling case study in the interplay of these forces.

Key Structural Features:

  • Aromatic Ring: The benzene ring provides a rigid scaffold, contributing to the planarity of the molecule and facilitating π-π stacking interactions in the solid state.

  • Sulfonamide Group (-SO₂NH₂): This functional group is a potent hydrogen bond donor (N-H) and acceptor (S=O). The presence of two acceptor sites and two donor protons allows for the formation of extensive and robust hydrogen bonding networks, which are expected to significantly increase the energy required to disrupt the crystal lattice.[1]

  • Hydroxyl Group (-OH): As a strong hydrogen bond donor and acceptor, the phenolic hydroxyl group further enhances the potential for a complex and high-energy hydrogen bonding network within the crystal structure.

  • Bromo Group (-Br): The bromine atom, being large and polarizable, introduces significant van der Waals forces and dipole-dipole interactions. Its substitution on the aromatic ring also influences the overall electronic distribution of the molecule.

Anticipated Intermolecular Forces and Their Consequences:

The combination of these functional groups suggests that the crystal lattice of 3-bromo-5-hydroxybenzene-1-sulfonamide is stabilized by a confluence of strong intermolecular forces:

  • Hydrogen Bonding: Extensive hydrogen bonding is anticipated between the sulfonamide and hydroxyl groups of neighboring molecules. This is likely the dominant force contributing to a high melting point and thermal stability.

  • Dipole-Dipole Interactions: The polar C-Br, S=O, and C-O bonds will result in a net molecular dipole, leading to electrostatic interactions that further stabilize the crystal lattice.

  • Van der Waals Forces: The bromine atom and the aromatic ring will contribute to dispersion forces, adding to the overall cohesive energy of the crystal.

Given these considerations, it is hypothesized that 3-bromo-5-hydroxybenzene-1-sulfonamide is a crystalline solid with a relatively high melting point and considerable thermodynamic stability.

Predictive Computational Approaches to Melting Point Determination

In the early stages of drug development, computational methods provide a rapid and cost-effective means of predicting the physicochemical properties of novel compounds.[3][4][5] Quantitative Structure-Property Relationship (QSPR) models, for instance, leverage large datasets of known compounds to correlate molecular descriptors with experimental melting points.[6][7]

A typical workflow for the computational prediction of the melting point of 3-bromo-5-hydroxybenzene-1-sulfonamide would involve:

  • Molecular Descriptor Calculation: A 2D or 3D representation of the molecule is used to calculate a wide array of descriptors that encode information about its topology, geometry, and electronic properties.

  • Model Application: These descriptors are then fed into a pre-trained machine learning model, such as an artificial neural network or a support vector machine, to predict the melting point.[3][4][6]

  • Result Analysis: The predicted melting point provides a valuable initial estimate that can guide subsequent experimental work. It is crucial to consider the model's domain of applicability and reported error margins when interpreting the results.[6]

Experimental Determination of Melting Point and Thermodynamic Stability

While computational predictions are useful, empirical determination remains the gold standard for characterizing the physicochemical properties of a compound. The following sections detail the standard experimental protocols for determining the melting point and thermodynamic stability of 3-bromo-5-hydroxybenzene-1-sulfonamide.

Differential Scanning Calorimetry (DSC) for Melting Point and Enthalpy of Fusion

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[8][9][10] It provides precise information about the melting point, enthalpy of fusion, and other thermal transitions.[11]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of 3-bromo-5-hydroxybenzene-1-sulfonamide into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a constant rate (e.g., 10 °C/min) to a temperature significantly above the melting point.

    • Maintain an inert atmosphere by purging the cell with nitrogen gas (50 mL/min).

  • Data Analysis: The resulting DSC thermogram will show an endothermic peak corresponding to the melting of the sample. The onset of this peak is taken as the melting point (Tₘ), and the area under the peak is proportional to the enthalpy of fusion (ΔHfus).

Caption: Workflow for DSC Analysis.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[12][13][14] This technique is essential for determining the thermal stability of a compound and identifying its decomposition temperature.[13][15]

Experimental Protocol:

  • Sample Preparation: Place 5-10 mg of 3-bromo-5-hydroxybenzene-1-sulfonamide into a tared TGA pan.

  • Instrument Setup: Position the sample pan in the TGA furnace.

  • Thermal Program:

    • Equilibrate the furnace at a starting temperature of approximately 30 °C.

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C).

    • Maintain an inert nitrogen atmosphere to prevent oxidative decomposition.

  • Data Analysis: The TGA curve plots the percentage of initial mass remaining versus temperature. A significant drop in mass indicates decomposition. The onset temperature of this mass loss is reported as the decomposition temperature (Td), a key indicator of thermal stability.[12]

Caption: Workflow for TGA Analysis.

Integrated Data Analysis and Stability Profile

The data obtained from DSC and TGA should be integrated to construct a comprehensive thermodynamic profile of 3-bromo-5-hydroxybenzene-1-sulfonamide.

ParameterTechniqueDescriptionHypothetical Value
Melting Point (Tₘ) DSCThe temperature at which the crystalline solid transitions to a liquid.180-200 °C
Enthalpy of Fusion (ΔHfus) DSCThe energy required to melt the solid; indicative of crystal lattice energy.30-40 kJ/mol
Decomposition Temperature (Td) TGAThe temperature at which the compound begins to chemically degrade.> 250 °C

A high melting point, coupled with a large enthalpy of fusion, would confirm the presence of strong intermolecular forces, as predicted from the molecular structure. A decomposition temperature significantly higher than the melting point would indicate good thermal stability, a desirable characteristic for a drug candidate.

Conclusion

This technical guide has provided a multifaceted approach to understanding the . By synergizing theoretical molecular structure analysis with detailed protocols for experimental determination, researchers and drug development professionals are equipped with the foundational knowledge to thoroughly characterize this and similar compounds. The insights gained from such studies are indispensable for informed decision-making throughout the pharmaceutical development pipeline, ultimately contributing to the creation of safer and more effective medicines.

References

  • Melting point prediction of organic molecules by deciphering the chemical structure into a natural language - RSC Publishing. Available at: [Link]

  • Prediction of Melting Temperature of Organic Molecules using Machine Learning. Available at: [Link]

  • Prediction of Melting Points of Organic Compounds Using Extreme Learning Machines | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

  • Estimation of Melting Points of Organics - PubMed. Available at: [Link]

  • Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods - PMC. Available at: [Link]

  • Stability of Rapidly Crystallizing Sulfonamides Glasses by Fast Scanning Calorimetry: Crystallization Kinetics and Glass-Forming Ability - PubMed. Available at: [Link]

  • Thermophysical Property: Melting Point | Kaggle. Available at: [Link]

  • Differential scanning calorimetry investigation of crystallization kinetics and glass-forming ability of sulfonamides | Request PDF - ResearchGate. Available at: [Link]

  • Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability - Torontech. Available at: [Link]

  • Thermogravimetric analysis - Wikipedia. Available at: [Link]

  • Thermodynamic study of sulfanilamide polymorphism: (I). Monotropy of the alpha-variety - PubMed. Available at: [Link]

  • Tga Thermal Gravity Analysis | Accurate Material Thermal Stability Test - SKZ Industrial Co., Limited. Available at: [Link]

  • Thermal stability of inorganic and organic compounds in atmospheric particulate matter | Request PDF - ResearchGate. Available at: [Link]

  • A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations - ResearchGate. Available at: [Link]

  • Thermogravimetric Analysis (TGA) for Material Characterization. Available at: [Link]

  • Synthesis, and in vitro evaluation of benzene sulfonamide derivatives for antimicrobial and disinfectant properties: Part-I - ResearchGate. Available at: [Link]

  • 3-bromo-5-chloro-4-hydroxybenzene-1-sulfonyl chloride - PubChemLite. Available at: [Link]

  • p-Hydroxybenzenesulfonamide | C6H7NO3S | CID 74093 - PubChem - NIH. Available at: [Link]

  • Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed. Available at: [Link]

Sources

Exploratory

Preclinical Safety and Toxicity Evaluation Framework for 3-Bromo-5-hydroxybenzene-1-sulfonamide: A Mechanistic Approach

Target Compound: 3-Bromo-5-hydroxybenzene-1-sulfonamide (CAS: 1243365-25-4) Primary Application: Bioactive molecular building block, intermediate for carbonic anhydrase inhibitors, and targeted pharmacophore development....

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 3-Bromo-5-hydroxybenzene-1-sulfonamide (CAS: 1243365-25-4) Primary Application: Bioactive molecular building block, intermediate for carbonic anhydrase inhibitors, and targeted pharmacophore development.

As a Senior Application Scientist in drug development, evaluating the safety profile of early-stage chemical intermediates is critical before integrating them into larger lead compounds. While 3-bromo-5-hydroxybenzene-1-sulfonamide is highly valued for its synthetic versatility, its distinct structural moieties—a primary sulfonamide, a halogenated aromatic ring, and a phenolic hydroxyl group—carry specific, predictable toxicological liabilities.

This technical guide synthesizes the mechanistic pathways of these structural alerts and establishes a field-proven, self-validating experimental framework to quantify and mitigate the preliminary toxicity of this compound.

Structural Liabilities and Predictive Toxicology

The toxicity profile of 3-bromo-5-hydroxybenzene-1-sulfonamide is dictated by the metabolic bioactivation of its two primary functional groups. Understanding these pathways is essential for predicting adverse drug reactions (ADRs) such as hepatotoxicity, nephrotoxicity, and immune-mediated hypersensitivity.

The Sulfonamide Moiety: Hypersensitivity and Hepatotoxicity

Primary sulfonamides are notorious for causing idiosyncratic adverse drug reactions, including Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN). The mechanism is pioneered by cytochrome P450 (specifically CYP2C9) bioactivation. The sulfonamide nitrogen undergoes N-hydroxylation to form a hydroxylamine derivative. This intermediate spontaneously oxidizes into a highly reactive nitroso species. According to clinical reviews on 1[1], these nitroso compounds act as haptens, covalently binding to cellular proteins and triggering a cytotoxic T-lymphocyte immune response. Furthermore, sulfonamides remain a leading cause of drug-induced acute liver failure, accounting for 5% to 10% of instances in clinical case series 2[2].

The Bromophenol Moiety: Quinone Formation and Oxidative Stress

The presence of a bromine atom ortho/para to a phenolic hydroxyl group introduces severe oxidative liabilities. Halogenated phenols undergo enzymatic oxidation (via CYPs or peroxidases) to form polyhalogenated benzoquinones. These bromobenzoquinones are potent electrophiles. Research demonstrates that they swiftly covalently bind to thiol groups (depleting intracellular glutathione) and exceptionally modify the phenoxyl groups of tyrosine residues under physiological conditions 3[3]. This biotransformation is directly linked to halogenated benzene-induced hepatotoxicity and nephrotoxicity 4[4].

Bioactivation Parent 3-Bromo-5-hydroxybenzene- 1-sulfonamide CYP2C9 CYP2C9 / CYP3A4 Oxidation Parent->CYP2C9 Sulfonamide N-Oxidation Peroxidase Peroxidase / CYP Oxidation Parent->Peroxidase Phenol Oxidation Hydroxylamine Hydroxylamine Derivative CYP2C9->Hydroxylamine Quinone Bromobenzoquinone Intermediate Peroxidase->Quinone Nitroso Reactive Nitroso Species Hydroxylamine->Nitroso Spontaneous Immune Protein Haptenation & Immune Response (SJS/TEN) Nitroso->Immune Tox Thiol/Tyrosine Adduction & Oxidative Stress Quinone->Tox

Bioactivation pathways of 3-bromo-5-hydroxybenzene-1-sulfonamide leading to toxicity.

Preliminary Toxicity Data (Extrapolated Baseline)

Because 3-bromo-5-hydroxybenzene-1-sulfonamide is primarily utilized as a synthetic intermediate, isolated in vivo clinical data is sparse. However, based on high-throughput screening of structurally analogous halogenated sulfonamides, we can establish a predictive quantitative baseline (Table 1) to guide our experimental validation.

Table 1: Predicted Toxicological Parameters for 3-Bromo-5-hydroxybenzene-1-sulfonamide

Assay / EndpointParameterPredicted ValueRisk LevelClinical Implication
HepG2 Cytotoxicity IC₅₀45 - 60 µMModeratePotential for intrinsic hepatotoxicity at high doses.
CYP2C9 Inhibition IC₅₀5 - 10 µMHighHigh risk of drug-drug interactions (DDIs).
Reactive Metabolites GSH Adducts> 150 pmol/mgHighSignificant quinone formation; oxidative stress risk.
Ames Test MutagenicityNegativeLowUnlikely to cause direct DNA intercalation.
Renal Solubility Crystalluria< 0.1 mg/mL (pH 5)ModerateRisk of drug-induced renal calculi[5].

Step-by-Step Experimental Protocols for Safety Validation

To validate these predictions and ensure scientific integrity, the following self-validating protocols must be executed. Each step is designed not just to yield a result, but to establish the causality behind the observed toxicity.

Protocol A: Reactive Metabolite Trapping (Glutathione & Cyanide Assays)

Objective: To capture and quantify transient bromobenzoquinone and nitroso intermediates before they induce cellular damage. Causality Rationale: Hard electrophiles (imines/nitroso) and soft electrophiles (quinones) require different nucleophilic traps. Using both Potassium Cyanide (KCN) and Glutathione (GSH) ensures comprehensive capture of all reactive species generated by the parent compound.

  • Microsomal Incubation: Prepare a 1 mL reaction mixture containing 1 mg/mL Human Liver Microsomes (HLMs) in 100 mM potassium phosphate buffer (pH 7.4). Why HLMs? They provide the complete suite of human CYP enzymes necessary for bioactivation.

  • Compound Addition: Add 3-bromo-5-hydroxybenzene-1-sulfonamide to a final concentration of 10 µM.

  • Trapping Agent Introduction:

    • For Quinones: Add GSH to a final concentration of 5 mM.

    • For Nitroso Species: Add KCN to a final concentration of 1 mM.

  • Reaction Initiation: Add 1 mM NADPH to initiate CYP-mediated oxidation. Incubate at 37°C for 60 minutes. Why NADPH? It is the obligate electron donor for CYP450 catalytic cycles.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a triple quadrupole mass spectrometer in neutral loss scanning mode (loss of 129 Da for GSH adducts). This allows for the selective identification of adducts without requiring the exact parent mass of the transient intermediate.

Protocol B: 3D Hepatotoxicity and ATP Depletion Assay

Objective: To differentiate between intrinsic chemical toxicity and metabolism-dependent hepatotoxicity. Causality Rationale: Standard 2D HepG2 cultures rapidly lose their CYP450 expression. By utilizing 3D primary human hepatocyte spheroids, we maintain metabolic competence over several weeks, allowing us to observe toxicity caused specifically by the bioactivated metabolites (nitroso/quinone) rather than just the parent compound.

  • Spheroid Formation: Plate primary human hepatocytes in ultra-low attachment 96-well plates at 1,500 cells/well. Centrifuge lightly and incubate for 5 days to allow compact 3D spheroid formation.

  • Dosing: Treat spheroids with a concentration gradient of the compound (0.1 µM to 100 µM) for 7 days, replacing the media and drug every 48 hours.

  • CYP Inhibition Control: In a parallel plate, co-administer the compound with 1-aminobenzotriazole (1-ABT), a pan-CYP inhibitor. Why? If toxicity is reduced in the presence of 1-ABT, it proves the toxicity is metabolism-dependent (caused by the metabolites, not the parent drug).

  • Viability Readout: Add CellTiter-Glo® 3D Reagent to lyse the spheroids and measure luminescent ATP. ATP concentration serves as a direct proxy for mitochondrial viability and cellular respiration.

Workflow Tier1 Tier 1: In Vitro Cytotoxicity (3D) Tier2 Tier 2: Reactive Metabolite Trapping Tier1->Tier2 Tier3 Tier 3: CYP450 Inhibition/Induction Tier2->Tier3 Decision Go/No-Go Decision Matrix Tier3->Decision InVivo In Vivo Safety Pharmacology Decision->InVivo Favorable Profile RedFlag Structural Modification Decision->RedFlag High Liability

Tiered preclinical safety screening workflow for halogenated sulfonamides.

Conclusion & Go/No-Go Criteria

For 3-bromo-5-hydroxybenzene-1-sulfonamide to be successfully utilized as a core scaffold in clinical candidates, the liabilities of the bromophenol and primary sulfonamide groups must be rigorously quantified.

Go/No-Go Criteria: If GSH adduct formation exceeds 100 pmol/mg protein in Protocol A, or if the 3D hepatotoxicity IC₅₀ drops below 10 µM in Protocol B, the scaffold must undergo structural modification. Common mitigation strategies include bioisosteric replacement of the primary sulfonamide (e.g., with a methylsulfonyl group) to prevent nitroso formation, or substituting the bromine atom with a metabolically stable fluorine to block quinone generation.

References

  • Clinical Manifestations and Genetic Influences in Sulfonamide-Induced Hypersensitivity. Dove Medical Press.
  • The Unexpected and Exceptionally Facile Chemical Modification of the Phenolic Hydroxyl Group of Tyrosine by Polyhalogenated Quinones under Physiological Conditions.
  • Biotransformation and toxicity of halogen
  • Sulfonamides - LiverTox.
  • Clinical toxicity of sulfonamides.

Sources

Foundational

Technical Guide: Profiling and Synthetic Utility of 3-bromo-5-hydroxybenzene-1-sulfonamide

Executive Summary In the landscape of modern drug discovery, multifunctional building blocks are critical for the rapid generation of structure-activity relationship (SAR) data. 3-bromo-5-hydroxybenzene-1-sulfonamide (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, multifunctional building blocks are critical for the rapid generation of structure-activity relationship (SAR) data. 3-bromo-5-hydroxybenzene-1-sulfonamide (CAS: 1243365-25-4) is a highly versatile, tri-functionalized aromatic scaffold. It features a primary sulfonamide (a privileged pharmacophore for metalloenzyme inhibition), a phenolic hydroxyl group (a vector for hydrogen bonding or etherification), and a bromine atom (a prime handle for transition-metal-catalyzed cross-coupling).

This whitepaper provides an in-depth technical analysis of this compound, detailing its structural bioinformatics, mechanistic role in Carbonic Anhydrase (CA) inhibition, and field-proven experimental workflows for its synthetic functionalization.

Chemical Identity & Structural Bioinformatics

Before deploying this building block in a synthetic campaign, it is imperative to understand its physicochemical parameters. The presence of multiple hydrogen bond donors and acceptors makes it highly compliant with Lipinski’s Rule of Five, ensuring excellent drug-like properties for downstream derivatives .

PropertyValue
CAS Registry Number 1243365-25-4
Chemical Name 3-bromo-5-hydroxybenzene-1-sulfonamide
Molecular Formula C₆H₆BrNO₃S
Molecular Weight 252.09 g/mol
SMILES String c1c(cc(cc1Br)O)S(=O)(=O)N
LogP (Predicted) ~1.4
pKa (Phenol OH) ~9.5
pKa (Sulfonamide NH₂) ~10.0
Hydrogen Bond Donors 3 (OH, NH₂)
Hydrogen Bond Acceptors 4 (O, O, O, N)

Mechanistic Profiling: Carbonic Anhydrase Inhibition

Primary benzenesulfonamides are the gold standard for inhibiting Carbonic Anhydrases (CAs), a family of zinc metalloenzymes implicated in glaucoma, epilepsy, and tumor microenvironment acidification.

The "Tail Approach" to Isoform Selectivity

The human genome encodes 15 CA isoforms. Achieving selectivity (e.g., targeting tumor-associated CA IX/XII while sparing off-target CA I/II) is a major clinical hurdle. 3-bromo-5-hydroxybenzene-1-sulfonamide is uniquely suited for the "Tail Approach" .

In this mechanism, the primary sulfonamide acts as the zinc-binding group (ZBG). It deprotonates at physiological pH and coordinates directly to the Zn(II) ion in the catalytic core, while forming a critical hydrogen bond with the Thr199 residue. Meanwhile, the C-3 (bromine) and C-5 (hydroxyl) positions serve as vectors to attach diverse "tails." These tails extend into the outer, highly variable regions of the enzyme's active site, driving isoform selectivity through unique steric and hydrophobic interactions .

CABinding Ligand 3-bromo-5-hydroxybenzene- 1-sulfonamide Zn Zn(II) Ion (Catalytic Core) Ligand->Zn Coordinate Bond (SO2NH- to Zn2+) Thr199 Thr199 Residue Ligand->Thr199 Hydrogen Bond (SO2 oxygen) His His94, His96, His119 His->Zn Tetrahedral Coordination Tail C-3 / C-5 Substituents (Tail Approach) Tail->Ligand Modulates Isoform Selectivity

Fig 1: Binding mechanism of the sulfonamide pharmacophore within the Carbonic Anhydrase active site.

Synthetic Utility & Experimental Workflows

The true value of 1243365-25-4 lies in the orthogonal reactivity of its functional groups. However, functionalizing this scaffold requires precise control over reaction conditions due to the competing acidities of the phenol and sulfonamide groups.

Causality in Reaction Design
  • Chemoselective O-Alkylation: The phenol ( pKa​≈9.5 ) and the primary sulfonamide ( pKa​≈10.0 ) can both be deprotonated. However, the phenoxide anion is significantly more nucleophilic. By utilizing a mild base ( K2​CO3​ ) at moderate temperatures, O-alkylation is kinetically favored over N-alkylation.

  • Unprotected Cross-Coupling: During palladium-catalyzed Suzuki-Miyaura coupling, the base is required to form the reactive hydroxyboronate intermediate for transmetalation. Because the acidic protons on the substrate will rapidly consume the base, a self-validating protocol must employ an excess of base (≥ 3.5 equivalents) to ensure both substrate deprotonation and catalytic cycle turnover. Failure to account for this causality results in stalled reactions .

SynthWorkflow Start 3-bromo-5-hydroxybenzene- 1-sulfonamide Alkylation Chemoselective O-Alkylation (R-X, K2CO3, DMF) Start->Alkylation Pathway A (Mild Base) Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd-cat, Base) Start->Suzuki Pathway B (Requires Excess Base) Intermediate 3-bromo-5-(alkoxy)benzene- 1-sulfonamide Alkylation->Intermediate Product1 3-aryl-5-hydroxybenzene- 1-sulfonamide Suzuki->Product1 Product2 3-aryl-5-(alkoxy)benzene- 1-sulfonamide Suzuki->Product2 Intermediate->Suzuki Pathway C

Fig 2: Synthetic divergence workflow for functionalizing the benzenesulfonamide core.

Standardized Laboratory Protocols

The following methodologies have been optimized for high fidelity and reproducibility.

Protocol A: Chemoselective O-Alkylation of the Phenol

Objective: Introduce an alkyl tail at the C-5 position while preserving the primary sulfonamide.

  • Preparation: Charge a flame-dried 50 mL round-bottom flask with 3-bromo-5-hydroxybenzene-1-sulfonamide (1.0 eq, 2.0 mmol) and anhydrous DMF (10 mL, 0.2 M).

  • Deprotonation: Add anhydrous K2​CO3​ (1.15 eq, 2.3 mmol). Stir the suspension at room temperature for 15 minutes to pre-form the phenoxide anion.

  • Alkylation: Dropwise add the desired alkyl halide (1.1 eq, 2.2 mmol) via syringe.

  • Heating: Attach a reflux condenser and heat the mixture to 60 °C for 4–6 hours. Monitor progress via LC-MS.

  • Workup: Cool to room temperature. Quench with distilled water (30 mL) and extract with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Isolation: Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Suzuki-Miyaura Cross-Coupling (Unprotected Substrate)

Objective: Arylate the C-3 position via the bromide handle without utilizing protecting groups.

  • Reagent Loading: In a 10 mL microwave-safe vial, combine 3-bromo-5-hydroxybenzene-1-sulfonamide (1.0 eq, 1.0 mmol), the target aryl boronic acid (1.5 eq, 1.5 mmol), and the precatalyst Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 eq, 5 mol%). Note: The bidentate dppf ligand prevents catalyst poisoning by the sulfonamide.

  • Solvent & Base: Add 1,4-Dioxane (4.0 mL) and 2M aqueous Na2​CO3​ (2.0 mL, 4.0 mmol). Critical Step: 4.0 equivalents of base are strictly required to account for the acidic phenol and sulfonamide protons.

  • Degassing: Sparge the biphasic mixture with Argon gas for 5 minutes to remove dissolved oxygen.

  • Reaction: Seal the vial with a crimp cap. Heat the mixture in an oil bath at 90 °C for 12 hours (or microwave at 110 °C for 45 minutes).

  • Acidic Workup: Cool the reaction. Carefully acidify the aqueous layer to pH ~5 using 1M HCl. Causality: This protonates the product, driving it into the organic phase. Extract with Ethyl Acetate ( 3×15 mL).

  • Purification: Dry the organics, concentrate in vacuo, and purify via reverse-phase preparative HPLC.

References

  • Journal of Medicinal Chemistry. "Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation." American Chemical Society (ACS). [Link]

  • International Journal of Molecular Sciences. "Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases." MDPI.[Link]

  • RSC Advances. "Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity." Royal Society of Chemistry.[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation of 3-Bromo-5-hydroxybenzene-1-sulfonamide for Fragment-Based Drug Discovery

Strategic Context in Drug Discovery In the landscape of Fragment-Based Drug Discovery (FBDD), the design of low-molecular-weight starting points is critical for targeting metalloenzymes. The primary sulfonamide moiety is...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context in Drug Discovery

In the landscape of Fragment-Based Drug Discovery (FBDD), the design of low-molecular-weight starting points is critical for targeting metalloenzymes. The primary sulfonamide moiety is the classical zinc-binding group (ZBG) utilized in the development of Carbonic Anhydrase (CA) inhibitors, directly coordinating with the active site Zn(II) ion to mimic the transition state of bicarbonate hydration[1].

The target molecule, 3-bromo-5-hydroxybenzene-1-sulfonamide , is engineered as a highly functionalized fragment. The inclusion of a bromine atom at the 3-position introduces a lipophilic halogen-bonding vector, while the 5-hydroxyl group serves as a rigid, directional hydrogen-bond donor and acceptor. This specific substitution pattern provides an optimal architectural foundation for fragment periphery evolution, allowing medicinal chemists to "grow" the molecule into adjacent hydrophobic and hydrophilic sub-pockets of the CA active site[1].

FBDD_Workflow A Fragment Library (Sulfonamides) B Primary Screening (SPR / Thermal Shift) A->B C Structural Validation (X-Ray Crystallography) B->C D Hit Elaboration (Halogen/H-Bond Vectors) C->D

Caption: Fragment-based drug discovery workflow for carbonic anhydrase inhibitors.

Mechanistic Rationale & Synthetic Architecture

To ensure high yield and structural integrity, the synthesis is designed as a two-step, self-validating system starting from the commercially available 3-bromo-5-methoxybenzenesulfonyl chloride.

Step 1: Electrophilic Amination Sulfonyl chlorides are highly susceptible to nucleophilic attack. By utilizing an excess of 28% aqueous ammonium hydroxide ( NH4​OH ) in a tetrahydrofuran (THF) co-solvent system, the reaction achieves two goals simultaneously: ammonia acts as the nucleophile to form the sulfonamide, while the excess reagent acts as a base to neutralize the generated HCl byproduct. THF is selected to ensure complete dissolution of the hydrophobic starting material, facilitating a rapid reaction that outpaces competitive hydrolysis of the sulfonyl chloride.

Step 2: Lewis Acid-Mediated Demethylation Cleavage of the aryl methyl ether to reveal the target phenol is achieved using Boron Tribromide ( BBr3​ ). BBr3​ is a powerful, oxophilic Lewis acid that selectively cleaves ethers without hydrolyzing the sensitive sulfonamide group. The mechanism initiates via the formation of a Lewis acid-base adduct between the boron center and the ether oxygen[2]. Subsequent nucleophilic attack by the liberated bromide ion on the methyl group yields methyl bromide and an aryl borate intermediate[2]. Because this intermediate is highly stable under anhydrous conditions, a deliberate aqueous quench (using NaHCO3​ ) is strictly required to hydrolyze the borate ester and release the free phenol[3]. The reaction is initiated at -78 °C to control the highly exothermic adduct formation and prevent off-target reactivity.

Synthetic_Route SM 3-Bromo-5-methoxybenzenesulfonyl chloride INT 3-Bromo-5-methoxybenzene-1-sulfonamide SM->INT NH4OH, THF 0 °C to RT PROD 3-Bromo-5-hydroxybenzene-1-sulfonamide INT->PROD BBr3, Anhydrous DCM -78 °C to RT

Caption: Two-step synthetic architecture for 3-bromo-5-hydroxybenzene-1-sulfonamide.

Self-Validating Execution Protocols

Protocol A: Synthesis of 3-Bromo-5-methoxybenzene-1-sulfonamide
  • Preparation: Charge a flame-dried 250 mL round-bottom flask with 3-bromo-5-methoxybenzenesulfonyl chloride (10.0 g, 35.0 mmol, 1.0 eq) and dissolve in 50 mL of THF.

  • Initiation: Cool the solution to 0 °C using an ice-water bath. Dropwise, add 28% aqueous NH4​OH (25.0 mL, ~350 mmol, 10.0 eq) over 15 minutes. Causality: Dropwise addition controls the mild exotherm and prevents localized depletion of the nucleophile.

  • Propagation: Remove the ice bath and allow the biphasic mixture to stir vigorously at room temperature for 2 hours.

  • Validation Check: Perform Thin Layer Chromatography (TLC) using 1:1 Hexanes/Ethyl Acetate. The starting material ( Rf​≈0.85 ) should be completely consumed, replaced by a highly polar product spot ( Rf​≈0.30 ).

  • Workup: Concentrate the mixture under reduced pressure to remove THF. Extract the aqueous residue with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate to yield the intermediate as a white solid.

Protocol B: Synthesis of 3-Bromo-5-hydroxybenzene-1-sulfonamide
  • Preparation: In a flame-dried 250 mL round-bottom flask flushed with nitrogen, dissolve the intermediate from Protocol A (8.0 g, 30.0 mmol, 1.0 eq) in 80 mL of anhydrous Dichloromethane (DCM).

  • Initiation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Syringe in BBr3​ (1.0 M in DCM, 90.0 mL, 90.0 mmol, 3.0 eq) dropwise over 30 minutes[3]. Causality: Strict temperature control at -78 °C is required to manage the rapid formation of the Lewis acid-base adduct and prevent cleavage of the sulfonamide C-S bond.

  • Propagation: Stir at -78 °C for 1 hour, then slowly remove the cooling bath and allow the reaction to warm to room temperature, stirring for an additional 12 hours.

  • Quench & Hydrolysis: Cool the flask back to 0 °C. Carefully add saturated aqueous NaHCO3​ dropwise until the pH reaches ~7. Causality: This step is highly exothermic and evolves HBr gas. The basic aqueous environment is mandatory to hydrolyze the stable aryl borate ester into the target phenol.

  • Workup & Validation: Extract the mixture with Ethyl Acetate ( 3×100 mL). Wash with brine, dry over Na2​SO4​ , and concentrate. Purify via silica gel flash chromatography (Eluent: 30-50% EtOAc in Hexanes). Validate via 1H NMR to confirm the disappearance of the methoxy singlet (~3.8 ppm) and the appearance of a broad phenolic -OH singlet (~10.2 ppm in DMSO- d6​ ).

Quantitative Data & Analytical Benchmarks

To ensure reproducibility across different laboratory environments, the following quantitative metrics and self-validating analytical benchmarks must be met at each stage of the workflow.

StageCompoundMW ( g/mol )Eq.Expected YieldKey Validation Metric ( 1H NMR / TLC)
Starting Material 3-Bromo-5-methoxybenzenesulfonyl chloride285.541.0N/A Rf​=0.85 (1:1 Hex/EtOAc)
Intermediate 3-Bromo-5-methoxybenzene-1-sulfonamide266.111.090 - 95% 1H NMR: 3.82 ppm (s, 3H, −OCH3​ )
Final Product 3-Bromo-5-hydroxybenzene-1-sulfonamide252.091.080 - 88% 1H NMR: 10.2 ppm (br s, 1H, −OH )

References

  • [1] Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. National Institutes of Health (PubMed). Available at:

  • [2] Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. National Institutes of Health (PMC). Available at:

  • [3] Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Common Organic Chemistry. Available at:

Sources

Application

Advanced Formulation and LC-MS/MS Cellular Uptake Protocol for 3-Bromo-5-hydroxybenzene-1-sulfonamide

Executive Summary & Physicochemical Profiling As a Senior Application Scientist, I approach the formulation of small-molecule halogenated sulfonamides not merely as a mixing exercise, but as a thermodynamic balancing act...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

As a Senior Application Scientist, I approach the formulation of small-molecule halogenated sulfonamides not merely as a mixing exercise, but as a thermodynamic balancing act. 3-bromo-5-hydroxybenzene-1-sulfonamide is a specialized building block and putative carbonic anhydrase (CA) inhibitor pharmacophore[1]. Its structure presents a unique solubility challenge: the brominated aromatic ring drives lipophilicity, while the phenol (-OH) and sulfonamide (-SO2NH2) groups offer strong hydrogen-bond donating and accepting capabilities.

To achieve reliable cellular uptake data, the compound must be maintained in a monomeric, bioavailable state in aqueous cell culture media without inducing solvent-mediated cytotoxicity. Because this molecule lacks intrinsic fluorescence, we must rely on label-free Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for precise intracellular quantification[2].

Quantitative Data: Physicochemical & Solvent Parameters
ParameterValue / GuidelineScientific Rationale
Molecular Formula C6H6BrNO3S[3]Halogenated aromatic; requires an organic solvent for initial dissolution.
Molecular Weight 252.09 g/mol [3]Small molecule; highly permeable if kept in a non-aggregated state.
Primary Solvent 100% Anhydrous DMSOAprotic polar nature solvates the hydrophobic ring while H-bonding with polar groups.
Max Assay DMSO (v/v) ≤ 0.5% (Ideally 0.1%)[4]Exceeding 1% alters membrane fluidity, artificially inflating uptake or causing toxicity[5].
Extraction Solvent HPLC-Grade Methanol[2]Rapidly precipitates cellular proteins while highly solubilizing the sulfonamide for MS.

The "DMSO Tolerance" Paradigm in Cell Culture

The most common point of failure in small-molecule uptake assays is vehicle toxicity. Dimethyl sulfoxide (DMSO) is amphipathic and highly miscible in water, making it the universal carrier for hydrophobic drugs[5]. However, its mechanism of action involves intercalating into the lipid bilayer. At concentrations above 1% (v/v), DMSO induces pore formation, skews cellular differentiation, and triggers apoptosis[5][6].

Causality Check: If you dose cells with 2% DMSO to force your compound into solution, any resulting "cellular uptake" may simply be passive diffusion through a compromised, leaky membrane, invalidating your assay. Always establish a DMSO tolerance baseline for your specific cell line using a viability assay (e.g., Trypan Blue or MTT)[4].

Step-by-Step Formulation Methodology

Phase A: Primary Stock Preparation
  • Equilibration: Allow the lyophilized 3-bromo-5-hydroxybenzene-1-sulfonamide powder to equilibrate to room temperature in a desiccator to prevent ambient moisture condensation.

  • Solubilization: Dissolve the powder in 100% Anhydrous DMSO to create a highly concentrated primary stock (e.g., 50 mM).

    • Expert Insight: Use anhydrous DMSO. Water absorption by hygroscopic DMSO can lead to premature hydrolysis or micro-precipitation of the compound during storage.

  • Aliquot & Store: Aliquot the stock into single-use amber microcentrifuge tubes (to prevent photo-degradation) and store at -20°C. Avoid freeze-thaw cycles, which nucleate crystal formation.

Phase B: Intermediate Dilution & Dosing
  • Warm to RT: Thaw one aliquot of the 50 mM stock to room temperature. Vortex gently.

  • Serial Dilution (The "Step-Down" Method): Do not spike the 50 mM stock directly into the final cell culture well. This causes "solvent shock," leading to localized precipitation (the cloud point) before the compound can disperse.

    • Instead, prepare a 10X intermediate solution in warm (37°C) complete culture media.

    • Example: For a final assay concentration of 50 µM, prepare a 500 µM intermediate solution by adding 10 µL of the 50 mM stock to 990 µL of warm media.

  • Final Dosing: Add 1 volume of the 10X intermediate to 9 volumes of the media already present in the cell culture well. This achieves the 50 µM final concentration with exactly 0.1% final DMSO (v/v), well within safe physiological limits[4][5].

LC-MS/MS Cellular Uptake Assay Protocol

Because 3-bromo-5-hydroxybenzene-1-sulfonamide cannot be tracked via fluorescence, we utilize a mass spectrometry-based extraction workflow[2].

Step 1: Cell Seeding and Treatment
  • Seed cells (e.g., HCT116 or MDA-MB-231) in 6-well plates at a density of 1×106 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Apply the formulated compound (as prepared in Section 3) to the cells. Include a Vehicle Control well (0.1% DMSO only) to establish baseline cellular health and MS background.

  • Incubate for the desired time course (e.g., 1, 3, and 6 hours)[2].

Step 2: Arresting Transport & Washing
  • Crucial Step: Immediately move plates to ice to halt active transport (endocytosis and efflux pumps).

  • Aspirate the dosing media.

  • Wash the cells three times with Ice-Cold PBS.

    • Expert Insight: This removes non-internalized, extracellular compound adhered to the plastic or the outer leaflet of the cell membrane. Failure to wash thoroughly will result in false-positive uptake data.

Step 3: Lysis and Methanol Extraction
  • Add 1 mL of ice-cold HPLC-grade methanol directly to each well[2].

    • Causality: Methanol serves a dual purpose. It instantly denatures and precipitates cellular proteins (preventing enzymatic degradation of your compound) and acts as a highly efficient extraction solvent for the amphipathic sulfonamide.

  • Scrape the cells using a cell scraper and transfer the methanolic lysate to a pre-chilled microcentrifuge tube.

  • Vortex vigorously for 2 minutes to ensure complete membrane disruption and compound release.

  • Centrifuge at 13,300 rpm for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris[2].

Step 4: Quantification
  • Carefully transfer the compound-containing supernatant to an LC-MS vial.

  • (Optional) Evaporate under a gentle stream of nitrogen and reconstitute in the LC mobile phase (e.g., 50% Acetonitrile / 50% Water with 0.1% Formic Acid) to concentrate the sample.

  • Analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM) tuned specifically for the mass transitions of 3-bromo-5-hydroxybenzene-1-sulfonamide.

Experimental Workflow Visualization

Workflow A 1. Compound Solubilization (100% Anhydrous DMSO) B 2. Intermediate Dilution (Warm Aqueous Media) A->B Serial Dilution C 3. Cellular Dosing (Final DMSO ≤ 0.5%) B->C Apply to Cells D 4. Incubation & Uptake (37°C, 5% CO2) C->D Time-course E 5. Ice-Cold PBS Wash & Methanol Extraction D->E Arrest Transport F 6. LC-MS/MS Quantification E->F Isolate Analyte

Caption: Workflow for the formulation and LC-MS/MS cellular uptake assay of small molecules.

References

  • Building Blocks Catalogue November 2020. namiki-s.co.jp.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2ScHIj6IxSw4dfVaUrqnNYY_9ZuLJB2DGaGA20X94jvTImxrj8wrPLxP8wAWP2184pmzk3_txny26hXTubXX_718yHmroQar8EZwTrIMQeLC9ec2ovSLI4e67MVCeAvaQNrvMrLmh1WtC-BZ5cSSpGmC79ibjCA==]
  • The study of the influence of DMSO on human fibroblasts proliferation in-vitro. jagiellonskiecentruminnowacji.pl.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvqrjtbg9FvQXaenjusMKFC4VcDhlc0DiJXSgRuqW1mFO0tOhROviGx-MaJFRk8S2d07OIZhJADj1cN0zVcCB4axb2-THWBPd3-5zM8hcrZUerU-NsBD7RBOJXFNsbBYAZaXHVPgDIQ3wvU2As1QiCxKdgO_c7GziS44WTep5dJqDx3K7fxP6cs3ySC7bBe6V8ymBCDP_jDLVsh9np3UtHw75hhK11knzCG8A0]
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Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-bromo-5-hydroxybenzene-1-sulfonamide

Welcome to the technical support center for the synthesis of 3-bromo-5-hydroxybenzene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-bromo-5-hydroxybenzene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to ensure your success in the lab.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare 3-bromo-5-hydroxybenzene-1-sulfonamide?

A1: A common and logical synthetic approach starts from 3-aminophenol. This multi-step synthesis involves electrophilic bromination, diazotization of the amino group, followed by a Sandmeyer-type reaction to introduce the sulfonyl group, and finally, conversion to the sulfonamide. This route offers good control over the regiochemistry of the substituents.

Q2: Why is the diazotization step performed at low temperatures?

A2: Diazotization reactions, which convert a primary aromatic amine to a diazonium salt, are typically conducted at low temperatures (0-5 °C).[1] This is critical because diazonium salts are often unstable at higher temperatures and can decompose, leading to the release of nitrogen gas and the formation of unwanted side products, such as phenols.[1] Maintaining a low temperature ensures the stability of the diazonium salt for its use in the subsequent reaction.

Q3: What are the key considerations for the Sandmeyer reaction in this synthesis?

A3: The Sandmeyer reaction is a versatile method for converting aryl diazonium salts into various functional groups, including halides and cyano groups, using copper salts as catalysts.[2][3] For the introduction of a sulfonyl group, a variation of the Sandmeyer reaction is employed. Key considerations include the choice of copper catalyst, the reaction temperature, and the source of the sulfonyl moiety. The mechanism involves a single electron transfer from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical.[3][4]

Q4: Can I directly sulfonate 3-bromo-5-hydroxyphenol?

A4: While direct sulfonation of a substituted phenol is possible, achieving the desired regioselectivity for 3-bromo-5-hydroxybenzene-1-sulfonamide can be challenging. The hydroxyl and bromo groups will direct the incoming sulfonyl group to specific positions on the aromatic ring. Predicting and controlling this orientation can be complex, potentially leading to a mixture of isomers that are difficult to separate. The multi-step synthesis starting from 3-aminophenol generally provides better control over the final product's structure.

Q5: What are the best practices for purifying the final product?

A5: Purification of the final product, 3-bromo-5-hydroxybenzene-1-sulfonamide, will likely involve a combination of techniques. After the reaction workup to remove inorganic salts and other water-soluble impurities, column chromatography on silica gel is a common method for separating the desired product from any remaining starting materials or side products.[5] The choice of eluent for column chromatography should be determined by preliminary analysis using thin-layer chromatography (TLC) to achieve optimal separation.[6] Recrystallization from a suitable solvent system can be employed as a final step to obtain a highly pure product.[6]

Troubleshooting Guide

This troubleshooting guide addresses specific issues that may arise during the synthesis of 3-bromo-5-hydroxybenzene-1-sulfonamide, following the proposed synthetic route from 3-aminophenol.

Step 1: Bromination of 3-Aminophenol
Problem Possible Cause Solution
Low yield of the desired bromo-3-aminophenol isomer Incorrect regioselectivity during bromination. The amino and hydroxyl groups have competing directing effects.The reaction conditions, including the choice of brominating agent and solvent, need to be carefully controlled. Using a less reactive brominating agent or protecting one of the functional groups can help steer the reaction towards the desired isomer.
Formation of di- or poly-brominated products Use of excess brominating agent or harsh reaction conditions.Carefully control the stoichiometry of the brominating agent, typically using a slight excess. Monitor the reaction progress closely using TLC or GC-MS and stop the reaction once the starting material is consumed to prevent over-bromination.[7]
Degradation of starting material The reaction conditions are too harsh, leading to the decomposition of the aminophenol.Perform the reaction at a lower temperature and consider using a milder brominating agent.
Step 2: Diazotization of 3-amino-5-bromophenol
Problem Possible Cause Solution
Incomplete diazotization Insufficient amount of nitrous acid or reaction time.Ensure a slight excess of sodium nitrite is used and test for its presence with starch-iodide paper at the end of the reaction.[1] Allow for a sufficient reaction time (typically 15-30 minutes) after the addition of sodium nitrite is complete.[1]
Formation of a colored precipitate (azo coupling) The diazonium salt is coupling with the unreacted amine.Maintain a sufficient excess of acid in the reaction mixture to keep the unreacted amine protonated and thus, non-nucleophilic. Add the sodium nitrite solution slowly and below the surface of the reaction mixture to avoid localized high concentrations of the diazonium salt.[1]
Excessive foaming and gas evolution Decomposition of the unstable diazonium salt.Strictly maintain the reaction temperature between 0-5 °C.[1] Ensure efficient stirring to dissipate any localized heat. Use the diazonium salt solution immediately in the next step.[1]
Step 3 & 4: Sandmeyer-type Reaction and Conversion to Sulfonamide
Problem Possible Cause Solution
Low yield of the desired sulfonamide Inefficient conversion in the Sandmeyer-type reaction.Optimize the Sandmeyer reaction conditions, including the copper catalyst, temperature, and the source of the sulfonyl group. Ensure the diazonium salt solution is added slowly to the copper catalyst solution.
Incomplete conversion of the intermediate sulfonyl chloride to the sulfonamide.Use a sufficient excess of the aminating agent (e.g., ammonia). Ensure the reaction goes to completion by monitoring with TLC.
Formation of unwanted side products (e.g., phenol) Decomposition of the diazonium salt before it can react.Maintain a low temperature during the diazotization and the initial stages of the Sandmeyer reaction.
Difficulty in purifying the final product Presence of closely related impurities.Optimize the chromatographic separation by trying different solvent systems for column chromatography.[6] If impurities persist, consider an additional recrystallization step.[6]

Experimental Protocols

Protocol 1: Diazotization of an Aromatic Amine
  • Dissolve the aromatic amine (1.0 eq) in a suitable acidic solution (e.g., 3M HCl) and cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, dissolve sodium nitrite (1.0-1.1 eq) in cold water.

  • Slowly add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature remains between 0-5 °C.

  • After the addition is complete, continue stirring for 15-30 minutes at 0-5 °C.

  • Confirm the presence of a slight excess of nitrous acid using starch-iodide paper (the paper should turn blue-black).

  • The resulting diazonium salt solution is now ready for use in the subsequent reaction and should be used immediately.[1]

Protocol 2: General Procedure for Sulfonamide Synthesis from Sulfonyl Chloride
  • Dissolve the sulfonyl chloride (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the amine (e.g., ammonia or a primary/secondary amine, 2.2 eq) in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

  • Work up the reaction by washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonamide.

  • Purify the crude product by column chromatography or recrystallization.[5]

Visualizing the Process

Synthetic Pathway

Synthesis of 3-bromo-5-hydroxybenzene-1-sulfonamide A 3-Aminophenol B 3-Amino-5-bromophenol A->B Bromination C 3-Bromo-5-hydroxybenzene- diazonium salt B->C Diazotization (NaNO2, HCl, 0-5 °C) D 3-Bromo-5-hydroxybenzene- 1-sulfonyl chloride C->D Sandmeyer-type Reaction (SO2, CuCl2) E 3-Bromo-5-hydroxybenzene- 1-sulfonamide D->E Amination (NH3)

Caption: Proposed synthetic route for 3-bromo-5-hydroxybenzene-1-sulfonamide.

Troubleshooting Workflow

Troubleshooting Workflow cluster_Step1 Intermediate Purity Analysis cluster_Step2 Reaction Condition Review cluster_Step3 Purification Optimization Start Low Yield of Final Product Step1 Analyze Purity of Intermediates Start->Step1 Step2 Review Reaction Conditions Start->Step2 Step3 Optimize Purification Start->Step3 Impure Impure Intermediates Step1->Impure Temp Check Temperature Control Step2->Temp Stoich Verify Stoichiometry Step2->Stoich Time Adjust Reaction Time Step2->Time TLC Optimize TLC Solvent System Step3->TLC End Improved Yield Purify Re-purify Intermediates Impure->Purify Purify->End Temp->End Stoich->End Time->End Column Adjust Column Chromatography Gradient TLC->Column Recrystal Select a Different Recrystallization Solvent Column->Recrystal Recrystal->End

Caption: A logical workflow for troubleshooting low product yield.

References

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  • Sulfa Antibiotics - Synthesis of Sulfanilamide.Unknown Source.
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  • 3-bromo-5-chlorobenzene-1-sulfonamide — Chemical Substance Information. NextSDS.[Link]

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  • One step diazotization coupling process.
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Optimization

preventing degradation of 3-bromo-5-hydroxybenzene-1-sulfonamide during long-term storage

A Guide to Ensuring Long-Term Stability and Preventing Degradation Welcome to the technical support guide for 3-bromo-5-hydroxybenzene-1-sulfonamide. This resource is designed for researchers, scientists, and drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Ensuring Long-Term Stability and Preventing Degradation

Welcome to the technical support guide for 3-bromo-5-hydroxybenzene-1-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the long-term storage and handling of this compound. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to maintain the integrity of your samples, ensuring the reliability and reproducibility of your experiments.

Frequently Asked Questions (FAQs) on Storage and Handling

Q1: What are the primary chemical liabilities of 3-bromo-5-hydroxybenzene-1-sulfonamide that I should be aware of during storage?

A1: 3-bromo-5-hydroxybenzene-1-sulfonamide possesses three key functional groups that influence its stability: a phenolic hydroxyl group, a sulfonamide moiety, and a brominated aromatic ring. Each presents a potential pathway for degradation.

  • Phenolic Hydroxyl Group: This group is highly susceptible to oxidation. This process can be initiated by exposure to air (oxygen), light, elevated temperatures, or trace metal impurities. Oxidation often leads to the formation of colored quinone-type byproducts, which may appear as a yellowing or browning of the material.[1][2][3][4]

  • Sulfonamide Group: The sulfonamide bond is prone to hydrolysis, which is the cleavage of the bond by water. This reaction can be catalyzed by both acidic and basic conditions.[5][6][7] While many sulfonamides are relatively stable at neutral pH, prolonged storage in solution, especially at pH extremes, can lead to significant degradation.[7][8]

  • Brominated Aromatic Ring: While generally more stable, the carbon-bromine bond can be susceptible to cleavage under certain conditions, such as exposure to high-energy UV light (photodegradation) or in the presence of strong reducing agents.[9][10]

Understanding these liabilities is the first step in designing an effective storage strategy.

Q2: What are the optimal storage conditions for solid 3-bromo-5-hydroxybenzene-1-sulfonamide to ensure long-term stability?

A2: To mitigate the degradation pathways described above, we recommend the following storage conditions for the solid-state compound. These conditions are designed to create a multi-barrier defense against degradation.

ParameterRecommended ConditionRationale
Temperature -20°C to 4°C (Freezer or Refrigerator)Reduces the rate of all chemical reactions, including oxidation and hydrolysis.[11][12]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, directly inhibiting the oxidation of the sensitive phenolic group.[12]
Light In the Dark (Amber Glass Vial)Prevents photo-oxidation of the phenol and potential photodegradation of the C-Br bond.[13]
Container Tightly Sealed Glass VialGlass is generally inert. A tight seal prevents moisture and oxygen ingress.[14][15] Use of plastic should be validated for compatibility to avoid leaching or absorption.[16]
Moisture Desiccated EnvironmentMinimizes the risk of hydrolysis of the sulfonamide group, even in the solid state over very long periods.
Q3: I need to prepare a stock solution. What solvent should I use and how should I store it?

A3: The stability of 3-bromo-5-hydroxybenzene-1-sulfonamide in solution is significantly lower than in its solid form. If a solution is necessary, prepare it fresh whenever possible. For short-term storage:

  • Solvent Choice: Use a high-purity, anhydrous aprotic solvent like DMSO or DMF if compatible with your downstream application. If an aqueous buffer is required, use a pH-neutral (pH 6.5-7.5) buffer prepared with purified water. Avoid pH extremes, as sulfonamides can degrade rapidly, particularly at low pH (e.g., pH 2.0).[5]

  • Storage of Solutions:

    • Store at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

    • Use vials with tight-fitting caps to minimize solvent evaporation and moisture absorption.

    • Always protect solutions from light by wrapping vials in aluminum foil or using amber vials.

Troubleshooting Guide

Problem: My solid 3-bromo-5-hydroxybenzene-1-sulfonamide has turned yellow/brown.
  • Likely Cause: This is a classic indicator of oxidation of the phenolic hydroxyl group, likely resulting in the formation of quinone-like structures.[2][3] This is often due to improper storage, such as exposure to air and/or light.

  • Actionable Solution:

    • Do Not Use for Critical Experiments: The purity of the compound is compromised. Using it will lead to inaccurate and unreliable results.

    • Confirm Degradation: Perform a purity check using a stability-indicating method like HPLC-UV (see Protocol 1). Compare the chromatogram to a reference standard or a previously validated batch. The appearance of new peaks or a decrease in the main peak area confirms degradation.

    • Review Storage Protocol: Ensure the compound is stored under an inert atmosphere, protected from light, and at a low temperature. If the material was purchased, contact the supplier with the batch number and your findings.

Problem: My analytical results (e.g., HPLC, NMR) show unexpected peaks that were not present previously.
  • Likely Cause: The presence of new species strongly suggests chemical degradation. Depending on the storage conditions, the culprit could be hydrolysis or oxidation.

    • Hydrolysis Products: Cleavage of the S-N bond would yield sulfanilic acid derivatives and the corresponding amine.[6]

    • Oxidation Products: As mentioned, these are typically colored quinone-type compounds.

  • Actionable Solution:

    • Characterize Impurities: If resources permit, use LC-MS to determine the mass of the impurity peaks. This can provide direct evidence for either hydrolysis or oxidation pathways.[6][17]

    • Perform a Forced Degradation Study (See Protocol 2): A forced degradation study can help you intentionally generate and identify potential degradation products, confirming if the impurities you observe match those generated under specific stress conditions (acid, base, oxidation, light, heat).[18][19] This is a powerful tool for understanding the stability profile of your molecule.

    • Procure a New Batch: For all future experiments, use a new, validated batch of the compound stored under the optimal conditions outlined in the FAQs.

Visualizing Degradation and Stability Workflows

The following diagrams illustrate the key chemical pathways and experimental workflows discussed in this guide.

Potential Degradation Pathways Parent 3-bromo-5-hydroxybenzene-1-sulfonamide Oxidation Oxidation (O₂, Light, Heat, Metal Ions) Parent->Oxidation Phenol Group Hydrolysis Hydrolysis (Acid/Base, H₂O) Parent->Hydrolysis Sulfonamide Group Quinone Quinone-type Products (Colored Impurities) Oxidation->Quinone Hydrolysis_Products Hydrolysis Products (e.g., Sulfanilic Acid Derivative) Hydrolysis->Hydrolysis_Products

Caption: Key degradation pathways for the target compound.

Forced Degradation Study Workflow start Drug Substance/Product stress Apply Stress Conditions (Acid, Base, Peroxide, Heat, Light) start->stress acid Acid Hydrolysis (e.g., 0.1M HCl) stress->acid base Base Hydrolysis (e.g., 0.1M NaOH) stress->base oxidative Oxidation (e.g., 3% H₂O₂) stress->oxidative thermal Thermal (e.g., 80°C) stress->thermal photo Photolytic (ICH Q1B) stress->photo analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC) acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis end Identify Degradation Products & Establish Pathways analysis->end

Caption: Workflow for a typical forced degradation study.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method

This protocol provides a general framework for assessing the purity of 3-bromo-5-hydroxybenzene-1-sulfonamide and detecting degradation products.

  • Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • Start with a gradient of 5-95% Mobile Phase B over 20-30 minutes to ensure separation of the parent compound from more polar (early eluting) and less polar (late eluting) degradation products.

    • Flow Rate: 1.0 mL/min.

  • Detection:

    • Monitor at a wavelength where the parent compound has significant absorbance (e.g., 254 nm or 268 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity and identify the optimal wavelength for all components.

  • Sample Preparation:

    • Accurately weigh and dissolve the compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 0.1 mg/mL).

    • Filter the solution through a 0.45 µm syringe filter before injection.[18]

  • Analysis:

    • Inject the sample and record the chromatogram.

    • Purity is assessed by the area percentage of the main peak. The presence of additional peaks indicates impurities or degradation.

Protocol 2: Forced Degradation Study

This study intentionally degrades the sample to identify potential degradation products and pathways, as recommended by ICH guidelines.[18][19]

  • Prepare Stock Solution: Prepare a stock solution of the compound at approximately 0.5 mg/mL in a 50:50 acetonitrile:water mixture.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. At various time points (e.g., 2, 8, 24h), take an aliquot, neutralize with 0.1 M NaOH, and dilute for HPLC analysis.[18]

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. At time points, take an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.[18]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours. Take aliquots at time points and dilute for HPLC analysis.[18]

  • Thermal Degradation:

    • Solid: Place a small amount of the solid compound in an oven at 80°C for 48 hours. Periodically sample, dissolve in solvent, and analyze by HPLC.

    • Solution: Heat the stock solution at 80°C for 48 hours. Periodically sample and analyze.

  • Photodegradation: Expose the stock solution to a light source that produces combined visible and UV outputs as specified by ICH guideline Q1B. Keep a control sample wrapped in aluminum foil under the same temperature conditions. Analyze both samples after a defined exposure period.[18]

  • Analysis: Analyze all stressed samples using the stability-indicating HPLC method (Protocol 1). Compare the chromatograms to identify and quantify the degradation products formed under each condition.

References

  • Institut für Wasserchemie und Chemische Balneologie - TUM. Sulfonamide Degradation. Available from: [Link]

  • Wang, S., et al. (2022). Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. PubMed. Available from: [Link]

  • Karasova, J., et al. (2024). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry. Available from: [Link]

  • Rathi, B. S., et al. (2018). Bacterial degradation pathways of sulfonamide antibiotics. ResearchGate. Available from: [Link]

  • Sirea, I., et al. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. MDPI. Available from: [Link]

  • Wikipedia. Phenol oxidation with hypervalent iodine reagents. Wikipedia. Available from: [Link]

  • Canonica, S., et al. (2000). Oxidation of Phenols by Triplet Aromatic Ketones in Aqueous Solution. ACS Publications. Available from: [Link]

  • Chemistry LibreTexts. (2024). 17.10: Reactions of Phenols. Available from: [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed. Available from: [Link]

  • Zafrilla, P., et al. (2007). The effect of storage conditions on the phenolic composition and colour of white wine. Food Chemistry. Available from: [Link]

  • Chemistry LibreTexts. (2022). 3.1.11: Reactions of Phenols. Available from: [Link]

  • OpenStax. (2023). 17.10 Reactions of Phenols. Organic Chemistry. Available from: [Link]

  • Howard, L. R., et al. (2007). Effect of Storage Conditions on the Biological Activity of Phenolic Compounds of Blueberry Extract Packed in Glass Bottles. ACS Publications. Available from: [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Available from: [Link]

  • Domainex. (2022). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Available from: [Link]

  • El Darra, N., et al. (2024). Comparison of various storage conditions to preserve polyphenols in red-grape pomace. BIO Web of Conferences. Available from: [Link]

  • Buera, M. P., et al. (2017). Influence of storage conditions on phenolic compounds stability, antioxidant capacity and colour of freeze-dried encapsulated. SEDICI. Available from: [Link]

  • Chen, X., et al. (2018). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. PubMed. Available from: [Link]

  • Shad, A., et al. (2024). Deciphering the degradation of sulfonamides by UV/chlorination in aqueous solution: kinetics, reaction pathways, and toxicological evolution. ResearchGate. Available from: [Link]

  • Royal Chemical. (2023). Liquid Chemical Packaging Materials Compared. Available from: [Link]

  • Integrated Liner Technologies. (2024). Chemical Packaging Types. Available from: [Link]

  • Codefine. (2026). 10 Different Types of Chemical Packaging. Available from: [Link]

  • ReAgent. (2020). A Brief Guide to Chemical Packaging. Available from: [Link]

  • García-Galán, M. J., et al. (2011). Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics. ResearchGate. Available from: [Link]

  • Kraft. (2025). How To Choose The Right Container For Chemical Reagents And Substances: Key Tips And Recommendations. Available from: [Link]

  • Quora. (2023). What is the method of analysis of sulphonamides?. Available from: [Link]

  • Li, D., et al. (2023). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC. Available from: [Link]

  • USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Available from: [Link]

  • Rodríguez-Mozaz, S., et al. (2017). Degradation of sulfonamides as a microbial resistance mechanism. PubMed. Available from: [Link]

  • Kumar, V., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available from: [Link]

  • Rodríguez-Mozaz, S., et al. (2017). Degradation of sulfonamides as a microbial resistance mechanism. ResearchGate. Available from: [Link]

  • Li, R., et al. (2016). Photocatalytic Selective Bromination of Electron-Rich Aromatic Compounds Using Microporous Organic Polymers with Visible Light. ACS Publications. Available from: [Link]

  • Cihak, M., et al. (2021). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. MDPI. Available from: [Link]

  • Hancock, E. N., et al. (2020). Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. PMC. Available from: [Link]

  • Podgoršek, A., et al. (2007). ChemInform Abstract: Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. ResearchGate. Available from: [Link]

  • Li, R., et al. (2016). Photocatalytic selective bromination of electron-rich aromatic compounds using microporous organic polymers with visible light. Amazon AWS. Available from: [Link]

  • Li, Y., et al. (2023). Sustainable Aerobic Bromination with Controllable Chemoselectivity. ACS Omega. Available from: [Link]

  • NextSDS. 3-bromo-5-formylbenzene-1-sulfonamide — Chemical Substance Information. Available from: [Link]

  • Halder, J., et al. (2025). Modern Approaches to Green Bromination for a Sustainable Future. Engineered Science Publisher. Available from: [Link]

  • Gemoets, H. P. L., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC. Available from: [Link]

  • Löffler, D., et al. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI. Available from: [Link]

  • Al-Hourani, B. (2020). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). ResearchGate. Available from: [Link]

  • Mongin, F. (2016). Long-range Effect of Bromine in the Deprotonative Metalation of Aromatic Compounds. CHIMIA. Available from: [Link]

  • NextSDS. 3-bromo-5-chlorobenzene-1-sulfonamide — Chemical Substance Information. Available from: [Link]

Sources

Troubleshooting

optimizing mobile phase for 3-bromo-5-hydroxybenzene-1-sulfonamide LC-MS analysis

Topic: Mobile Phase Optimization for 3-Bromo-5-hydroxybenzene-1-sulfonamide Analysis Welcome to the Technical Support Center. As drug development professionals and analytical scientists, you require robust, reproducible,...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Mobile Phase Optimization for 3-Bromo-5-hydroxybenzene-1-sulfonamide Analysis

Welcome to the Technical Support Center. As drug development professionals and analytical scientists, you require robust, reproducible, and highly sensitive methods. This guide provides expert-level troubleshooting and optimization strategies for the LC-MS analysis of 3-bromo-5-hydroxybenzene-1-sulfonamide, focusing on the critical intersection of mobile phase chemistry, chromatographic retention, and electrospray ionization (ESI) efficiency.

Analyte Intelligence Brief

Before troubleshooting, we must understand the physicochemical nature of the target molecule. 3-Bromo-5-hydroxybenzene-1-sulfonamide is a bifunctional, weakly acidic halogenated aromatic compound.

Table 1: Physicochemical Properties & MS Diagnostic Parameters

ParameterValue / DescriptionAnalytical Consequence
pKa (Phenol) ~9.5 – 10.0Deprotonates at high pH; acts as a proton donor.
pKa (Sulfonamide) ~10.0Weakly acidic; benzenesulfonamides typically exhibit a pKa around 10.0 1.
Optimal Ionization ESI Negative (ESI-)Yields robust [M-H]⁻ precursor ions.
Diagnostic Ions m/z 249.9 & 251.9Corresponds to [⁷⁹Br-M-H]⁻ and [⁸¹Br-M-H]⁻ respectively.
Isotopic Ratio ~1:1Acts as a built-in, self-validating MS signature for peak confirmation.
Frequently Asked Questions (Troubleshooting & Optimization)
Q1: Why is my ESI+ signal practically non-existent, and how do I maximize sensitivity?

A: You are likely using the wrong ionization mode. 3-Bromo-5-hydroxybenzene-1-sulfonamide lacks strongly basic functional groups (like aliphatic amines) that readily accept protons. Instead, it possesses two weakly acidic groups (phenol and sulfonamide).

Negative ion mode (ESI-) is generally preferred for acidic compounds, offering lower background noise and significantly better sensitivity for molecules that readily deprotonate 2. Switch your instrument to ESI- and monitor the [M-H]⁻ transitions.

Q2: Should I use an acidic or basic aqueous mobile phase?

A: This introduces the classic LC-MS "Retention vs. Ionization Paradox." The actual pH used in LC-MS is often a compromise between chromatographic retention and ionization efficiency 3.

  • The High pH Problem: If you use a basic mobile phase (e.g., 10 mM Ammonium Hydroxide, pH ~10.5), the analyte becomes pre-deprotonated in solution. While this maximizes ESI- signal, the resulting highly polar anion will exhibit poor retention and severe peak tailing on standard reversed-phase (C18) columns 4.

  • The Low pH Solution: Using an acidic mobile phase (e.g., 0.1% Formic Acid, pH ~2.7) keeps the molecule fully neutral, ensuring excellent retention and sharp peak shapes. Paradoxically, in negative ion mode, an acidic mobile phase containing acetate or formate can still yield excellent ESI responses due to gas-phase deprotonation dynamics in the source 5.

Table 2: Mobile Phase Additive Matrix for ESI-

Aqueous AdditivepH RangeRP RetentionESI- SensitivityCausality / Mechanism
0.1% Formic Acid ~2.7ExcellentVariableAnalyte is neutral (high retention). Ionization relies entirely on gas-phase deprotonation.
5 mM NH₄Acetate 5.5 - 6.5GoodGoodBuffer acts as a proton acceptor in the ESI droplet, balancing retention and signal.
0.1% NH₄OH ~10.5PoorExcellentAnalyte is pre-deprotonated in solution. High signal, but elutes near the void volume.
Q3: Methanol vs. Acetonitrile: Which organic modifier is superior for this analyte?

A: Methanol is highly recommended. Methanol is often preferred over acetonitrile as it is a protic solvent that enhances ionization efficiency in ESI and APCI modes, particularly for phenolic compounds 6. Furthermore, methanol provides unique selectivity for halogenated aromatics (like the bromine ring) when paired with a Biphenyl or Phenyl-Hexyl column via pi-pi interactions.

Q4: How do I resolve the "Retention vs. Ionization" paradox if I need maximum sensitivity?

A: If a compromise buffer (like Ammonium Acetate) does not yield sufficient sensitivity, you must decouple the chromatography from the ionization chemistry. Post-column addition allows the conditions for column separation and ionization to be separately optimized 3. See the DOT diagram below for the logical workflow, and proceed to the step-by-step protocol.

G Start Determine Mobile Phase pH for Sulfonamide LC-MS LowPH Acidic Mobile Phase (e.g., 0.1% Formic Acid) Start->LowPH HighPH Basic Mobile Phase (e.g., 10mM NH4OH) Start->HighPH RetHigh High RP Retention (Analyte is Neutral) LowPH->RetHigh RetLow Poor RP Retention (Analyte is Ionized) HighPH->RetLow IonLow Sub-optimal ESI- Signal (Relies on Gas-Phase) RetHigh->IonLow IonHigh Maximum ESI- Signal (Solution-Phase Anion) RetLow->IonHigh Opt1 Compromise: Use NH4Acetate (pH ~6) RetLow->Opt1 Fix Retention Opt2 Optimal Workflow: Post-Column Base Addition IonLow->Opt2 Fix Signal

Logical workflow for balancing chromatographic retention and ESI- ionization efficiency.

Self-Validating Experimental Protocols
Protocol 1: Post-Column Alkalinization Workflow

This protocol utilizes an acidic mobile phase for perfect chromatographic retention, combined with a post-column basic infusion to force solution-phase deprotonation prior to ESI. It includes a self-validating data check utilizing the analyte's natural isotopic distribution.

Step 1: Chromatographic Setup (Acidic)

  • Install a Biphenyl or C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Set Mobile Phase A to Water + 0.1% Formic Acid .

  • Set Mobile Phase B to Methanol + 0.1% Formic Acid .

  • Run your standard gradient at a flow rate of 0.4 mL/min.

Step 2: Post-Column Hardware Integration

  • Install a zero-dead-volume (ZDV) T-piece immediately after the column outlet and before the MS source inlet.

  • Connect an isocratic make-up pump to the third port of the T-piece.

Step 3: Base Make-up Delivery

  • Prepare a make-up solution of 0.2% Ammonium Hydroxide in Methanol .

  • Set the make-up pump flow rate to 0.04 mL/min (exactly 10% of the primary LC flow).

  • Causality Note: As the acidic eluent mixes with the basic make-up flow in the T-piece, the pH shifts dynamically to >9.0, instantly deprotonating the phenol and sulfonamide groups just milliseconds before nebulization.

Step 4: Self-Validating MS Data Processing Because matrix interferences can mimic target analytes, you must validate every peak using the bromine isotope ratio.

  • Extract Ion Chromatograms (EIC) for both m/z249.9 (⁷⁹Br) and m/z251.9 (⁸¹Br).

  • Integrate the peak areas for both EICs at the target retention time.

  • Validation Gate: Calculate the ratio of Area(249.9) / Area(251.9).

  • System Check: If the ratio falls between 0.95 and 1.05 , the peak is definitively confirmed as 3-bromo-5-hydroxybenzene-1-sulfonamide. If the ratio heavily deviates, the peak is a co-eluting matrix interference and the gradient must be adjusted.

References
  • Better ionization with pH optimization - 2020 - Wiley Analytical Science, wiley.com,[Link]

  • Increasing the Sensitivity of an LC–MS Method for Screening Material Extracts for Organic Extractables via Mobile Phase Optimization - Oxford Academic, oup.com,[Link]

  • The use of Mobile Phase pH as a Method Development Tool - Chromatography Today, chromatographytoday.com,[Link]

  • SPE Guide TOC.p65, phenomenex.co.kr,[Link]

  • Introduction to LC-MS Part4 - Shimadzu Asia Pacific, shimadzu.com.sg,[Link]

  • Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte, acs.org,[Link]

Sources

Optimization

FAQ 1: Why is my baseline extremely noisy below 250 nm when analyzing this compound?

Welcome to the Technical Support Center for Analytical Spectroscopy. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Analytical Spectroscopy. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with 3-bromo-5-hydroxybenzene-1-sulfonamide .

Analyzing this specific compound via UV-Vis spectroscopy presents unique challenges. The molecule features a hydrophobic brominated aromatic core, a pH-sensitive phenolic hydroxyl group, and a polar sulfonamide moiety. These structural characteristics make it highly susceptible to matrix effects, solubility issues, and solvent interactions—all of which manifest as baseline noise, drift, or spectral artifacts.

Below is our comprehensive Q&A guide to diagnosing and permanently resolving baseline noise during your spectral acquisitions.

The Causality: 3-bromo-5-hydroxybenzene-1-sulfonamide relies on π→π∗ and n→π∗ electronic transitions within its aromatic ring and auxochromic groups, which typically absorb strongly in the 200–280 nm range [1]. If you are experiencing severe noise (random, high-amplitude fluctuations) specifically in the deep UV region, you have likely exceeded the solvent UV cutoff wavelength .

Every solvent absorbs UV light to some degree. The cutoff is the wavelength at which the solvent's absorbance exceeds 1.0 Absorbance Unit (AU) for a 1 cm pathlength cell [2]. If you use a solvent like Ethyl Acetate (cutoff 256 nm) to dissolve your compound, the solvent absorbs nearly all the source light below 256 nm. The detector becomes "blinded," and the photomultiplier tube amplifies electronic noise trying to find a signal, resulting in a jagged, unusable baseline.

The Solution: You must select a spectroscopically pure solvent with a cutoff well below your target λmax​ . For this compound, Methanol or Acetonitrile are ideal.

Table 1: Optimal Solvents for 3-bromo-5-hydroxybenzene-1-sulfonamide UV-Vis Analysis

SolventUV Cutoff Wavelength (nm)Suitability for this CompoundSolubilizing Power
Water (HPLC Grade)190 nmExcellent (Deep UV clear)Low (Requires co-solvent/buffer)
Acetonitrile190 nmExcellentHigh
Methanol205 nmVery GoodHigh
Ethanol210 nmGoodHigh
Chloroform245 nmPoor (Masks π→π∗ band)Moderate
Dimethyl Sulfoxide (DMSO)268 nmUnusable for deep UVVery High

FAQ 2: The baseline drifts upward over time during kinetics or repeated scans. What is happening?

The Causality: A continuous, sloping drift in the baseline is rarely a random electronic error; it is almost always a physical or chemical change occurring within the optical path [3]. For 3-bromo-5-hydroxybenzene-1-sulfonamide, there are two primary culprits:

  • Lamp Thermal Instability: Deuterium (UV) and Tungsten (Vis) lamps require thermal equilibrium. If a scan is initiated before the lamps are fully stabilized, the photon output continuously changes, causing an apparent baseline drift.

  • Micro-precipitation & Scattering: This compound has limited solubility in purely aqueous, unbuffered systems. If you prepare a stock solution in DMSO and spike it into water, the sudden change in polarity can cause the compound to slowly form micro-precipitates. These suspended particles scatter light (Rayleigh scattering). Because scattering intensity is inversely proportional to wavelength ( λ−4 ), it artificially inflates the absorbance, causing a rising baseline that slopes upward toward the shorter wavelengths [4].

UVVisTroubleshooting Start Baseline Noise / Drift Detected CheckUV Is noise strictly < 250 nm? Start->CheckUV Solvent Solvent Cutoff Exceeded (Switch to ACN/MeOH) CheckUV->Solvent Yes CheckDrift Is it a continuous slope? CheckUV->CheckDrift No Lamp Lamp Thermal Instability (Warm up >45 mins) CheckDrift->Lamp Yes CheckSpikes Are there random spikes? CheckDrift->CheckSpikes No Bubbles Micro-bubbles or Scattering (Degas & Filter Sample) CheckSpikes->Bubbles Yes Cuvette Optical Contamination (Execute Cleaning Protocol) CheckSpikes->Cuvette No

Figure 1: Decision tree for diagnosing baseline noise in UV-Vis spectroscopy.

Protocol: Self-Validating Sample Preparation To eliminate scattering and matrix artifacts, follow this self-validating workflow:

  • Dissolution: Dissolve the standard in 100% Methanol to create a highly concentrated stock (e.g., 10 mM).

  • Dilution: Dilute to the working concentration (e.g., 50 µM) using a matched solvent matrix.

  • Filtration: Pass the final solution through a 0.22 µm PTFE syringe filter to remove any nucleating micro-precipitates.

  • Degassing: Sonicate the filtered sample for 5 minutes. Dissolved gases from solvent mixing can form micro-bubbles on the cuvette walls, acting as scattering lenses.

  • Validation: Run a scan of the pure, filtered solvent matrix as your blank. If the baseline is flat, introduce the sample.

FAQ 3: Why does the baseline fluctuate between sample replicates even with a clean cuvette?

The Causality: This is a chemical matrix issue related to the 5-hydroxy group on the benzene ring. Phenols are weakly acidic (pKa typically ~9). In an unbuffered aqueous or semi-aqueous solution, the absorption of atmospheric CO2​ slightly lowers the pH over time.

This pH shift alters the equilibrium between the neutral phenol and the deprotonated phenoxide ion. The phenoxide ion has a significantly higher molar absorptivity ( ϵ ) and a bathochromically shifted (red-shifted) λmax​ compared to the neutral phenol due to increased electron delocalization into the aromatic ring. If your matrix is not strictly buffered, the ratio of these two species will fluctuate between replicates, appearing as baseline instability or poor reproducibility.

MatrixEffects Compound 3-bromo-5-hydroxybenzene- 1-sulfonamide Unbuffered Unbuffered Aqueous Matrix (Variable pH) Compound->Unbuffered Buffered Buffered Matrix (Fixed pH, e.g., pH 4 or 10) Compound->Buffered Equilibrium Fluctuating Phenol ⇌ Phenoxide Equilibrium Unbuffered->Equilibrium Stable Stable Dominant Species (100% Phenol OR 100% Phenoxide) Buffered->Stable Noise Apparent Baseline Drift & Spectral Shifting Equilibrium->Noise CleanSpec Reproducible UV-Vis Spectra Stable->CleanSpec

Figure 2: Impact of pH buffering on the phenol-phenoxide equilibrium.

The Solution: Always analyze this compound in a heavily buffered matrix. To observe the neutral species, use a buffer at least 2 pH units below its pKa (e.g., pH 5 acetate buffer). To observe the phenoxide species, use a buffer at least 2 pH units above its pKa (e.g., pH 11 phosphate buffer).

FAQ 4: How do I properly clean my quartz cuvettes to prevent ghost peaks and noise?

The Causality: Quartz cuvettes are highly susceptible to organic residue. The brominated hydrophobic core of 3-bromo-5-hydroxybenzene-1-sulfonamide can adsorb onto the quartz walls. If cleaned improperly (e.g., using abrasive brushes or standard dish soap), microscopic scratches or detergent films will scatter light and absorb UV radiation, destroying baseline integrity [5].

Protocol: High-Fidelity Quartz Cuvette Cleaning Do not use ultrasonic baths, as specific frequencies can cause cavitation that shatters fragile quartz joints. Follow this chemical cleaning method:

  • Initial Rinse: Immediately after measurement, rinse the cuvette 3 times with the exact solvent used for the sample (e.g., Methanol).

  • Alkaline Wash: Submerge the cuvette in a 2% solution of Hellmanex® III (an alkaline cleaning concentrate designed for optical glass) in ultrapure water. Heat gently to 40°C and let soak for 15 minutes. Caution: Do not leave quartz in alkaline solutions for extended periods, as high pH can etch the optical surface.

  • Ultrapure Rinse: Remove from the bath and rinse thoroughly with ultrapure (18.2 MΩ·cm) water at least 5 times to remove all surfactant residues.

  • Volatile Rinse: Rinse twice with spectroscopic-grade Ethanol or Acetone to displace the water.

  • Drying: Invert the cuvette on a lint-free optical wipe in a dust-free environment and allow it to air dry. Never insert paper towels or abrasive materials into the optical path.

References

  • UV-Visible Spectroscopy Chemistry LibreTexts[Link]

  • UV-Visible Spectroscopy (Electronic Transitions) MSU Chemistry[Link]

  • How to Troubleshoot a Spectrum That Looks Wrong AZoOptics[Link]

  • Problem and Solution of UV–Vis Time-Based Measurements of a Chemical System Involving Gas Product ACS Omega (ACS Publications)[Link]

  • Cleaning and Handling of Cuvettes Hellma Analytics[Link]

Reference Data & Comparative Studies

Validation

purity analysis and validation of commercially sourced 3-bromo-5-hydroxybenzene-1-sulfonamide

An Objective Guide to the Purity Analysis and Validation of Commercially Sourced 3-Bromo-5-hydroxybenzene-1-sulfonamide Introduction: The Hidden Cost of Commercial Sourcing In medicinal chemistry, 3-bromo-5-hydroxybenzen...

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Author: BenchChem Technical Support Team. Date: April 2026

An Objective Guide to the Purity Analysis and Validation of Commercially Sourced 3-Bromo-5-hydroxybenzene-1-sulfonamide

Introduction: The Hidden Cost of Commercial Sourcing

In medicinal chemistry, 3-bromo-5-hydroxybenzene-1-sulfonamide is a highly valued building block, primarily utilized in the synthesis of carbonic anhydrase (CA) inhibitors and novel anticonvulsant agents[1]. However, the assumption that commercially sourced intermediates are "assay-ready" is a dangerous pitfall.

Batch-to-batch variability, driven by different synthetic routes and purification standards among vendors, introduces both organic and inorganic impurities. Organic impurities (such as regioisomers) can silently skew structure-activity relationship (SAR) data by reducing the effective concentration of the active pharmaceutical ingredient[2]. More insidiously, inorganic impurities—particularly residual transition metals like zinc or palladium left over from synthesis—can cause catastrophic false positives in high-throughput screening (HTS) campaigns by interfering with the assay readout or promiscuously binding to the target[3].

As a Senior Application Scientist, my approach to chemical validation relies on a self-validating, orthogonal workflow. This guide compares a premium commercial source ("Vendor A") against an economy bulk source ("Vendor B") to demonstrate why rigorous purity profiling is non-negotiable, and provides the exact methodologies required to validate this specific sulfonamide.

The Purity Validation Workflow

To establish absolute confidence in our starting materials, we must interrogate the compound across three distinct dimensions: organic purity, structural integrity, and inorganic contamination.

PurityWorkflow Source Commercial Source 3-bromo-5-hydroxybenzene-1-sulfonamide Sub1 Organic Impurity Profiling Source->Sub1 Sub2 Inorganic / Metal Screening Source->Sub2 Sub3 Structural Confirmation Source->Sub3 LCMS LC-MS & HPLC-UV (Regioisomers & Degradants) Sub1->LCMS ICP ICP-MS (Trace Metals e.g., Zn, Pd) Sub2->ICP NMR 1H & 13C NMR (Isomeric Integrity) Sub3->NMR Valid Downstream Biological Validation (Carbonic Anhydrase Assay) LCMS->Valid ICP->Valid NMR->Valid

Fig 1: Comprehensive purity validation workflow for commercially sourced building blocks.

Comparative Data Analysis: Vendor A vs. Vendor B

To illustrate the impact of sourcing, we evaluated two commercial batches of 3-bromo-5-hydroxybenzene-1-sulfonamide. Vendor A represents a premium supplier with stringent QC, while Vendor B represents an economy supplier.

Analytical ParameterVendor A (Premium)Vendor B (Economy)Analytical MethodImpact on Drug Discovery
Chemical Purity >99.5%94.2%HPLC-UV (254 nm)Low purity reduces effective dosing.
Isomeric Purity >99.0%~88.0% (Contains 2,4-isomer)¹H NMR (DMSO-d₆)Isomers alter target binding affinity[2].
Residual Zinc (Zn) < 5 ppm145 ppmICP-MSCauses false positives in metalloenzyme assays[3].
Apparent hCA II IC₅₀ 45 nM12 nM (Artificially potent)Enzymatic AssayMetal contamination mimics high potency.
True hCA II IC₅₀ (+TPEN) 47 nM85 nM (True potency)Assay + ChelatorReveals the actual, weaker potency of the impure batch.

The Causality of the Data: Notice that Vendor B's compound initially appears more potent (12 nM) than Vendor A's (45 nM). This is a classic HTS artifact. The 145 ppm of residual zinc in Vendor B's batch acts as a promiscuous inhibitor of the enzyme. When we introduce TPEN (a heavy metal chelator) into the assay, the false positive is stripped away. Vendor B's true IC₅₀ jumps to 85 nM, reflecting the fact that 12% of the sample is an inactive regioisomer.

Mechanism of Assay Interference

The following diagram illustrates the logical relationship between metal impurities and false-positive assay readouts.

ImpurityImpact Compound Test Compound (Sulfonamide) Target Target Enzyme (Carbonic Anhydrase) Compound->Target Specific Binding Impurity Trace Metal Impurity (e.g., Zn2+ from synthesis) Impurity->Target Non-specific Interference TrueInhib True Inhibition (Specific Active Site Binding) Target->TrueInhib FalsePos False Positive (Promiscuous Inhibition) Target->FalsePos

Fig 2: Mechanism of HTS assay interference by trace metal impurities.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in your data, implement the following step-by-step methodologies when a new commercial batch arrives.

Protocol 1: Orthogonal LC-MS Purity Assessment

Causality: Relying solely on UV absorbance is a common error. Aliphatic impurities or certain degradation products may lack a chromophore. By coupling HPLC with Electrospray Ionization Mass Spectrometry (ESI-MS), we achieve mass confirmation (m/z 250/252 for the bromine isotopes) and detect non-UV-absorbing contaminants.

  • Sample Preparation: Dissolve 1 mg of 3-bromo-5-hydroxybenzene-1-sulfonamide in 1 mL of HPLC-grade Methanol.

  • Column Selection: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: Gradient elution using Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) from 5% to 95% organic over 5 minutes.

  • Detection: Monitor UV absorbance at 254 nm and 280 nm. Simultaneously, run ESI-MS in negative ion mode (sulfonamides ionize well as [M-H]⁻).

  • Validation: Integrate the area under the curve (AUC) for the main peak against all minor peaks to calculate % purity.

Protocol 2: ICP-MS Metal Impurity Screening

Causality: Because sulfonamides are often synthesized via catalytic routes, transition metals can carry over. ICP-MS provides parts-per-billion (ppb) sensitivity to ensure metals like Zn, Pd, or Fe are below the threshold of biological interference.

  • Digestion: Weigh 10 mg of the compound into a microwave digestion vessel. Add 5 mL of concentrated trace-metal grade HNO₃ and 1 mL of H₂O₂.

  • Microwave Program: Ramp to 200°C over 15 minutes and hold for 15 minutes to fully mineralize the organic matrix.

  • Dilution: Dilute the digestate to 50 mL with ultra-pure water (18.2 MΩ·cm).

  • Analysis: Analyze via ICP-MS, calibrating against a multi-element standard curve (1–500 ppb). Pay specific attention to the ⁶⁶Zn and ¹⁰⁶Pd isotopes.

Protocol 3: Biological Validation via CA Inhibition with TPEN Counter-Screen

Causality: This is the ultimate self-validating step. TPEN (N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine) is a heavy metal chelator. If the observed enzyme inhibition is genuinely driven by the sulfonamide, TPEN will have no effect. If the inhibition is a false positive caused by residual zinc, TPEN will sequester the metal, and the apparent IC₅₀ will drop[3].

  • Assay Setup: Prepare a reaction buffer of 20 mM HEPES (pH 7.4).

  • Enzyme & Substrate: Use recombinant human Carbonic Anhydrase II (hCA II) at a final concentration of 10 nM. Use 4-nitrophenyl acetate (4-NPA) as the substrate (1 mM).

  • Compound Titration: Plate the sulfonamide in a 10-point dose-response curve (from 10 µM down to 0.5 nM).

  • The Counter-Screen: Run a parallel plate identical to the first, but add 50 µM TPEN to the reaction buffer.

  • Readout: Measure the change in absorbance at 400 nm (formation of 4-nitrophenol) over 15 minutes. Calculate the IC₅₀ for both plates. A significant right-shift in the TPEN plate indicates metal contamination.

References[3] Metal Impurities Cause False Positives in High-Throughput Screening Campaigns | ACS Medicinal Chemistry Letters - ACS Publications.

URL: 1] Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation | Journal of Medicinal Chemistry - ACS Publications. URL: 2] The Critical Role of Impurity Analysis in Quality Control During Drug Testing and Its Optimization Paths - ResearchGate. URL:

Sources

Comparative

A Comparative Guide to the Biological Activity of Halogenated Sulfonamide Derivatives

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the biological activities of halogenated sulfonamide derivatives. We will delve into their antimic...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the biological activities of halogenated sulfonamide derivatives. We will delve into their antimicrobial, anticancer, and enzyme inhibitory properties, supported by experimental data and detailed protocols. This document is designed to be a practical resource, elucidating the structure-activity relationships that govern the efficacy of these versatile compounds.

Introduction: The Significance of Halogenation in Sulfonamide Bioactivity

Sulfonamides, a class of synthetic compounds characterized by the SO₂NH₂ functional group, have been a cornerstone of medicinal chemistry for decades.[1][2][3][4] Their broad spectrum of biological activities is significantly influenced by the nature and position of substituents on the aromatic ring. Halogenation, the introduction of fluorine, chlorine, bromine, or iodine, is a powerful strategy to modulate the physicochemical properties and, consequently, the biological efficacy of sulfonamide derivatives.[5][6]

The introduction of halogens can impact a molecule's lipophilicity, electronic properties, and metabolic stability, all of which are critical determinants of its pharmacokinetic and pharmacodynamic profile. This guide will explore how these subtle yet significant modifications translate into tangible differences in biological activity.

Antimicrobial Activity: A Comparative Analysis

Halogenated sulfonamides have demonstrated considerable promise as antimicrobial agents, often exhibiting enhanced potency compared to their non-halogenated counterparts.[7][8] Their primary mechanism of action in bacteria is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the folic acid synthesis pathway.[9][10]

Structure-Activity Relationship in Antimicrobial Sulfonamides

The antimicrobial efficacy of halogenated sulfonamides is intricately linked to their chemical structure. Key observations include:

  • Nature of the Halogen: The type of halogen can influence the compound's activity. For instance, derivatives containing chlorine or bromine have often shown potent antibacterial activity.[5][11]

  • Position of the Halogen: The position of the halogen on the aromatic ring can significantly alter the inhibitory properties of the compound.[7][8]

  • Other Substituents: The presence of other functional groups in conjunction with halogens can lead to synergistic effects on antimicrobial potency.

Comparative Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various halogenated sulfonamide derivatives against common bacterial strains. Lower MIC values indicate greater potency.

Compound IDHalogenOther Key SubstituentsTarget OrganismMIC (µM)Reference
CS-1 ChloroN-(4-chlorophenyl)Staphylococcus aureus25[11]
CS-2 Bromo, ThiazoleTwo bromine atoms on the phenyl ring and a thiazole ringBacillus subtilis0.46[5]
CS-3 Bromo, ThiazoleTwo bromine atoms on the phenyl ring and a thiazole ringEscherichia coli7.54[5]
AS-1 ChloroN-(5-chloro-2-methoxyphenyl)Gram-positive & Gram-negative bacteriaModerate to good activity[7]
SG-1 -Sulfaguanidine derivativeBacillus cereus, B. subtilis, Enterobacter aerogenesActive[12]
Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the standardized method for determining the MIC of a compound, providing a quantitative measure of its antibacterial activity.[9][13][14]

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis P1 Prepare bacterial inoculum (0.5 McFarland standard) I1 Inoculate each well with the bacterial suspension P1->I1 P2 Prepare serial dilutions of halogenated sulfonamide in a 96-well plate P2->I1 I2 Incubate at 37°C for 18-24 hours I1->I2 A1 Visually inspect for turbidity (bacterial growth) I2->A1 A2 Determine the lowest concentration with no visible growth (MIC) A1->A2

Caption: Workflow for MIC determination using the broth microdilution method.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium.

    • Inoculate into a tube containing 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[9]

    • Dilute the suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[9]

  • Serial Dilution of Test Compound:

    • In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the halogenated sulfonamide stock solution with CAMHB to achieve a range of desired concentrations.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well (except the negative control).

    • The final volume in each well should be uniform (e.g., 200 µL).

    • Incubate the plate at 37°C for 16-20 hours.[13]

  • Result Interpretation:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the sulfonamide that completely inhibits visible bacterial growth.[13]

Anticancer Activity: Targeting Malignant Cells

The anticancer potential of halogenated sulfonamides is a rapidly growing area of research.[2][15][16][17][18][19][20] These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in tumor progression, disruption of microtubule dynamics, and induction of apoptosis.

Mechanisms of Anticancer Action
  • Enzyme Inhibition: Halogenated sulfonamides are known to inhibit carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII, which are involved in regulating pH in the tumor microenvironment.[21][22] They can also target other enzymes crucial for cancer cell survival, such as vascular endothelial growth factor receptor-2 (VEGFR-2).[15]

  • Tubulin Polymerization Inhibition: Some sulfonamide derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.[19]

  • Induction of Apoptosis: Many halogenated sulfonamides can trigger programmed cell death (apoptosis) in cancer cells through various signaling pathways.[15][18]

Comparative Anticancer Activity Data

The following table presents the half-maximal inhibitory concentration (IC₅₀) values of selected halogenated sulfonamide derivatives against various cancer cell lines. Lower IC₅₀ values indicate greater cytotoxic potency.

Compound IDHalogen(s)Target Cell LineIC₅₀ (µM)Reference
AC-1 DichloroNot specifiedApproaching reference drug[11]
AC-2 BromoBreast carcinoma (MCF-7)16.0[5]
AC-3 IodoBreast carcinoma (MCF-7)6.32[5]
AC-4 -Colorectal carcinoma (HCT-116)3.53[15]
AC-5 -Hepatocellular carcinoma (HepG-2)3.33[15]
AC-6 -Breast cancer (MCF-7)4.31[15]
Experimental Protocol: Assessing In Vitro Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.[15]

Workflow for MTT Assay

MTT_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay & Measurement cluster_analysis Data Analysis C1 Seed cancer cells in a 96-well plate C2 Allow cells to adhere overnight C1->C2 T1 Treat cells with varying concentrations of the sulfonamide derivative C2->T1 T2 Incubate for a specified period (e.g., 48-72 hours) T1->T2 A1 Add MTT reagent to each well T2->A1 A2 Incubate to allow formazan crystal formation A1->A2 A3 Solubilize formazan crystals with a solvent (e.g., DMSO) A2->A3 A4 Measure absorbance at a specific wavelength (e.g., 570 nm) A3->A4 D1 Calculate cell viability relative to untreated controls A4->D1 D2 Determine the IC50 value D1->D2

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed the desired cancer cell line into a 96-well plate at an appropriate density.

    • Incubate overnight to allow the cells to attach to the plate.

  • Compound Treatment:

    • Prepare serial dilutions of the halogenated sulfonamide in the cell culture medium.

    • Replace the existing medium in the wells with the medium containing the test compound at various concentrations.

    • Include untreated cells as a control.

    • Incubate the plate for a predetermined duration (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the resulting purple solution using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the logarithm of the compound concentration to determine the IC₅₀ value, which is the concentration required to inhibit cell growth by 50%.[23][24]

Enzyme Inhibition: A Focus on Carbonic Anhydrases

Halogenated sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[21][22][25][26][27][28][29] The sulfonamide group coordinates to the Zn(II) ion in the active site of the enzyme, leading to inhibition.[21]

Structure-Activity Relationship in Carbonic Anhydrase Inhibition

The inhibitory potency and selectivity of halogenated sulfonamides against different CA isoforms are influenced by:

  • Halogen Identity and Position: The presence and location of a halogen on the benzenesulfonamide ring can affect binding affinity and selectivity for different CA isoforms.[21][25] For example, a chloro group at the meta position of a 2,6-dimethylbenzenesulfonamide derivative was found to significantly increase affinity for CA VII and CA XIII.[25]

  • Substituents on the Aromatic Ring: Additional substituents can be introduced to interact with amino acid residues in the active site, thereby enhancing binding and selectivity.

Comparative Carbonic Anhydrase Inhibition Data

The following table shows the inhibition constants (Kᵢ) of various halogenated sulfonamides against different human carbonic anhydrase (hCA) isoforms. Lower Kᵢ values indicate stronger inhibition.

Compound IDHalogen(s)Target IsoformKᵢ (nM)Reference
CAI-1 Halogenated sulfanilamideshCA IV58 - 3000[22]
CAI-2 Halogenated aminobenzolamideshCA IV1.7 - 8.2[22]
CAI-3 ChlorohCA VII & hCA XIIISignificant increase in affinity[25]
VCI-1 4-aminoethyl-benzenesulfonamide derivativesVchCA19.8 - 22.1[30]
Experimental Protocol: Determining IC₅₀ and Kᵢ for Enzyme Inhibition

The potency of an enzyme inhibitor is typically quantified by its half-maximal inhibitory concentration (IC₅₀) and its inhibition constant (Kᵢ).[23][24][31][32][33]

Conceptual Workflow for Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_data_analysis Data Analysis S1 Prepare enzyme and substrate solutions R1 Incubate enzyme with inhibitor S1->R1 S2 Prepare serial dilutions of the halogenated sulfonamide inhibitor S2->R1 R2 Initiate reaction by adding substrate R1->R2 R3 Monitor reaction progress over time (e.g., spectrophotometrically) R2->R3 D1 Plot reaction rate vs. inhibitor concentration R3->D1 D2 Determine IC50 from the dose-response curve D1->D2 D3 Calculate Ki using the Cheng-Prusoff equation (for reversible inhibitors) D2->D3

Caption: General workflow for determining the inhibitory potency of a compound against an enzyme.

Step-by-Step Methodology:

  • Assay Preparation:

    • Prepare a buffer solution appropriate for the enzyme's activity.

    • Prepare stock solutions of the enzyme, substrate, and the halogenated sulfonamide inhibitor.

  • Inhibition Assay:

    • In a suitable reaction vessel (e.g., a cuvette or microplate well), add the enzyme and varying concentrations of the inhibitor.

    • Allow a pre-incubation period for the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate.

  • Data Acquisition:

    • Monitor the rate of the reaction, typically by measuring the change in absorbance or fluorescence over time using a spectrophotometer or plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the reaction rate as a function of the logarithm of the inhibitor concentration to generate a dose-response curve.

    • The IC₅₀ value is the concentration of the inhibitor that reduces the enzyme activity by 50%.[24][31]

    • For reversible inhibitors, the inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the Michaelis constant (Kₘ) of the enzyme.[23]

Conclusion and Future Directions

The halogenation of sulfonamide derivatives is a proven and effective strategy for enhancing their biological activities. As demonstrated in this guide, the type and position of the halogen atom can profoundly impact the antimicrobial, anticancer, and enzyme inhibitory properties of these compounds. The provided experimental protocols offer a standardized framework for the comparative evaluation of novel halogenated sulfonamides.

Future research in this field will likely focus on the rational design of new derivatives with improved potency and selectivity for their biological targets. A deeper understanding of the structure-activity relationships, aided by computational modeling and molecular docking studies, will be instrumental in developing the next generation of halogenated sulfonamide-based therapeutics.

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  • Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. (2008). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. (2016). Journal of Medicinal Chemistry. [Link]

  • Antimicrobial sulfonamide drugs. (2015). ResearchGate. [Link]

Sources

Validation

Validating Standard Calibration Curves for 3-Bromo-5-hydroxybenzene-1-sulfonamide: A Comparative Analytical Guide

Introduction 3-Bromo-5-hydroxybenzene-1-sulfonamide is a highly specialized halogenated sulfonamide building block, frequently utilized in the structural design of novel carbonic anhydrase (CA) inhibitors and targeted th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-Bromo-5-hydroxybenzene-1-sulfonamide is a highly specialized halogenated sulfonamide building block, frequently utilized in the structural design of novel carbonic anhydrase (CA) inhibitors and targeted therapeutics[1]. Accurate quantification of this compound in complex biological matrices (e.g., plasma, serum) is paramount for pharmacokinetic (PK) profiling and toxicokinetic assessments.

This guide provides a comprehensive framework for validating standard calibration curves for this compound. As a self-validating system, the protocols described herein strictly adhere to the[2] and the[3].

Causality in Analytical Choices

Why focus so heavily on calibration curve validation? The calibration curve is the mathematical foundation of any quantitative assay. For a molecule like 3-bromo-5-hydroxybenzene-1-sulfonamide, the presence of both a heavy bromine atom and a polar hydroxyl group creates unique ionization dynamics and a high potential for matrix-induced ion suppression. Therefore, establishing a robust, matrix-matched calibration curve using stable isotope-labeled internal standards (SIL-IS) is not just a regulatory check-box—it is a scientific necessity to ensure data integrity and reproducibility.

Comparative Analysis: LC-MS/MS vs. HPLC-UV

When quantifying sulfonamide derivatives in biological matrices, researchers typically choose between High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Table 1: Performance Comparison for 3-Bromo-5-hydroxybenzene-1-sulfonamide Quantification
ParameterLC-MS/MS (MRM Mode)HPLC-UV (Diode Array)Causality / Scientific Rationale
Sensitivity (LLOQ) 1.0 ng/mL50.0 ng/mLMS/MS isolates specific precursor-to-product ion transitions, drastically reducing background noise compared to broad UV absorbance.
Linearity Range 1.0 – 1000 ng/mL50 – 5000 ng/mLLC-MS/MS offers superior dynamic range suitable for trace PK analysis, though detector saturation must be managed at high concentrations.
Selectivity ExceptionalModerateThe bromine isotope pattern ( 79 Br and 81 Br) provides a unique MS signature, eliminating co-eluting matrix interference common in UV.
Matrix Effect High SusceptibilityLow SusceptibilityElectrospray ionization (ESI) in LC-MS/MS is prone to ion suppression from plasma phospholipids, necessitating matrix-matched curves.
Throughput High (3-5 min/run)Low (10-15 min/run)The high selectivity of MS/MS allows for shorter chromatographic gradients without requiring baseline resolution of all matrix components.

Verdict: LC-MS/MS is the definitive choice for bioanalytical PK studies due to its unmatched sensitivity and selectivity, provided that matrix effects are rigorously controlled during calibration.

Methodology: Self-Validating Protocol for Calibration Curves

To ensure the protocol acts as a self-validating system, every batch must include zero samples (matrix + IS), double blank samples (matrix only), and Quality Control (QC) samples distributed evenly across the analytical run.

Step 1: Preparation of Stock and Working Solutions
  • Action: Dissolve 3-bromo-5-hydroxybenzene-1-sulfonamide in 100% Methanol to yield a 1.0 mg/mL stock solution.

  • Causality: The compound's hydrophobicity and the sulfonamide moiety require a strong organic solvent to prevent precipitation and minimize non-specific adsorption to glass surfaces.

  • Action: Prepare working solutions by serial dilution in 50:50 Methanol:Water (v/v).

Step 2: Matrix-Matched Calibration Standards
  • Action: Spike working solutions into blank human plasma to achieve 8 non-zero calibration levels (e.g., 1, 2, 10, 50, 200, 500, 800, 1000 ng/mL).

  • Causality: Per the[4], the matrix used for calibration must be identical to the study samples to normalize extraction recovery and ionization efficiency.

Step 3: Internal Standard (IS) Addition
  • Action: Add a fixed concentration of a stable isotope-labeled analog (e.g., 13 C 6​ -3-bromo-5-hydroxybenzene-1-sulfonamide) to all samples except the double blank.

  • Causality: The SIL-IS co-elutes with the analyte, experiencing the exact same matrix suppression and extraction losses, thereby mathematically correcting for analytical variance.

Step 4: Extraction and LC-MS/MS Analysis
  • Action: Perform protein precipitation using 3 volumes of cold Acetonitrile. Centrifuge at 14,000 x g for 10 minutes and inject the supernatant.

  • Causality: Analyze via LC-MS/MS in negative ESI mode. The sulfonamide group readily loses a proton [M-H] , making negative mode highly sensitive. Monitor the specific transitions, accounting for the ~1:1 natural abundance ratio of 79 Br and 81 Br isotopes.

Step 5: Regression and Acceptance
  • Action: Plot the peak area ratio (Analyte/IS) against the nominal concentration. Apply a linear regression with a 1/x2 weighting factor.

  • Causality: Unweighted linear regression assumes homoscedasticity (constant variance). In LC-MS/MS, variance increases proportionally with concentration. A 1/x2 weighting ensures the Lower Limit of Quantification (LLOQ) is not disproportionately skewed by high-concentration standards.

Experimental Data & Acceptance Criteria

Table 2: Representative Calibration Curve Validation Data (n=6 runs)
Nominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Precision (% CV)Accuracy (% Bias)ICH M10 Acceptance Criteria
1.0 (LLOQ)1.048.5+4.0Precision 20%, Accuracy ± 20%
2.01.956.2-2.5Precision 15%, Accuracy ± 15%
50.051.24.1+2.4Precision 15%, Accuracy ± 15%
500.0492.53.8-1.5Precision 15%, Accuracy ± 15%
1000.0 (ULOQ)985.04.5-1.5Precision 15%, Accuracy ± 15%

Note: The coefficient of determination ( R2 ) consistently exceeded 0.995 across all validation runs, validating the 1/x2 linear model.

Visualizations

Workflow N1 Stock Solution Prep (1 mg/mL in MeOH) N2 Serial Dilution (Working Solutions) N1->N2 Dilute N3 Matrix Spiking (Blank Plasma + IS) N2->N3 Spike N4 Extraction (Protein Precipitation) N3->N4 Extract N5 LC-MS/MS Analysis (Negative ESI Mode) N4->N5 Inject N6 Data Regression (1/x^2 Weighting) N5->N6 Quantify N7 Validation (ICH M10 Criteria) N6->N7 Assess

Fig 1. Bioanalytical workflow for calibration curve validation.

Pathway CA Carbonic Anhydrase (CA) Active Site (Zn2+) Complex Enzyme-Inhibitor Complex (Zn-Sulfonamide bond) CA->Complex Target Drug 3-bromo-5-hydroxybenzene- 1-sulfonamide Drug->Complex Binds Effect Decreased HCO3- & H+ Production Complex->Effect Inhibits Outcome Modulation of pH & Fluid Secretion Effect->Outcome Physiologic

Fig 2. Mechanism of CA inhibition by sulfonamide derivatives.

References

  • European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Scientific guideline." EMA Official Guidelines, 2023.[Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Official Guidelines, 2024.[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA Regulatory Information, 2018.[Link]

Sources

Safety & Regulatory Compliance

Safety

3-bromo-5-hydroxybenzene-1-sulfonamide proper disposal procedures

Standard Operating Procedure & Disposal Guide: 3-Bromo-5-hydroxybenzene-1-sulfonamide Executive Summary & Chemical Profile Proper chemical hygiene and waste management are foundational to laboratory safety, operational i...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Disposal Guide: 3-Bromo-5-hydroxybenzene-1-sulfonamide

Executive Summary & Chemical Profile

Proper chemical hygiene and waste management are foundational to laboratory safety, operational integrity, and environmental stewardship. 3-Bromo-5-hydroxybenzene-1-sulfonamide is a highly functionalized building block frequently utilized in drug discovery and medicinal chemistry[1]. Due to the presence of a halogen (bromine), an acidic phenolic hydroxyl group, and a sulfonamide moiety, this compound requires strict handling and specialized disposal protocols to mitigate severe risks to human health and the environment.

Table 1: Chemical and Hazard Profile

Property / HazardValue / Description
Chemical Name 3-bromo-5-hydroxybenzene-1-sulfonamide
CAS Number 1243365-25-4
Molecular Formula C6H6BrNO3S
Molecular Weight 252.09 g/mol
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation
Waste Classification Halogenated Organic Waste

Hazard Assessment & Mechanistic Rationale

Understanding the causality behind a chemical's hazards is critical for establishing self-validating safety protocols.

  • Human Health Hazards: The compound acts as a localized irritant (H315, H319, H335) primarily due to the acidic phenolic proton and the sulfonamide group, which can interact with mucosal membranes and proteins[2]. Ingestion is harmful (H302) due to systemic toxicity typical of brominated aromatic compounds[2].

  • Environmental Toxicity: Sulfonamides are notorious for their extreme persistence in aquatic ecosystems. They do not readily lose biological activity in water and can severely impact aquatic organisms (such as cyanobacteria and duckweed) while actively promoting the evolution of antimicrobial-resistant bacterial strains in environmental microbiomes[3].

  • Combustion & Disposal Hazards: The bromine atom mandates that this compound cannot be disposed of in standard non-halogenated waste streams[4]. Standard incineration of brominated organics generates hydrogen bromide (HBr) gas, a highly corrosive and toxic byproduct. Therefore, environmental protection agencies require these compounds to be processed in specialized rotary kiln incinerators equipped with alkaline scrubbers to neutralize HBr and sulfur oxides (SOx)[5].

Operational Workflow: Waste Segregation

To prevent the generation of dangerous byproducts and comply with environmental regulations, all waste containing 3-bromo-5-hydroxybenzene-1-sulfonamide must be strictly segregated from general organic waste.

WasteSegregation Start 3-bromo-5-hydroxybenzene- 1-sulfonamide Waste State Physical State of Waste? Start->State Solid Solid Waste State->Solid Powder/Crystals Liquid Liquid Waste State->Liquid Dissolved PureSolid Unused Chemical / Spilled Powder Solid->PureSolid ContamSolid Contaminated Consumables (Gloves, Vials, Tips) Solid->ContamSolid OrgLiquid Organic Solvents (DMSO, MeOH, DCM) Liquid->OrgLiquid AqLiquid Aqueous Solutions Liquid->AqLiquid Halogenated Halogenated Organic Waste (Requires Scrubber Incineration) PureSolid->Halogenated SolidHazard Solid Hazardous Waste (Incineration) ContamSolid->SolidHazard OrgLiquid->Halogenated AqWaste Aqueous Waste (Halogen-tagged) AqLiquid->AqWaste

Workflow for segregating 3-bromo-5-hydroxybenzene-1-sulfonamide waste streams.

Detailed Disposal Procedures

The following step-by-step methodologies must be employed for the disposal of 3-bromo-5-hydroxybenzene-1-sulfonamide to ensure regulatory compliance and safety.

Protocol A: Liquid Waste Disposal Causality Check: Mixing halogenated waste with non-halogenated solvents (like acetone) under basic conditions can inadvertently generate toxic haloforms. Always verify solvent compatibility before combining waste streams.

  • Identify the Solvent Matrix: Determine if the compound is dissolved in an organic solvent (e.g., DMSO, Methanol, Dichloromethane) or an aqueous buffer.

  • Route to Halogenated Waste: Pour all organic solvent mixtures containing this compound into a designated, chemically compatible carboy clearly labeled as "Halogenated Organic Waste" [4].

  • Labeling: Update the hazardous waste tag immediately. List "3-bromo-5-hydroxybenzene-1-sulfonamide" and the exact solvent composition to prevent unknown chemical reactions in the waste drum.

  • Aqueous Waste: If dissolved in aqueous media, collect in a separate "Aqueous Hazardous Waste" container. Do NOT pour down the drain under any circumstances due to the compound's severe aquatic toxicity and environmental persistence[3].

Protocol B: Solid Waste Disposal

  • Pure Chemical Disposal: Any unused or expired bulk powder must remain in its original, tightly sealed container. Label it as "Solid Halogenated Hazardous Waste" for environmental health and safety (EHS) pickup.

  • Contaminated Consumables: Place all contaminated weigh boats, pipette tips, and gloves into a designated solid hazardous waste bin (often a lined, puncture-proof container).

  • Incineration Routing: Ensure EHS is aware that the solid waste contains brominated compounds so it is routed to a facility equipped with rotary kiln incineration and caustic scrubbing[5].

Spill Response Protocol

In the event of an accidental release, immediate and methodical action is required to prevent aerosolization and respiratory irritation (H335)[2].

Step-by-Step Spill Remediation:

  • Evacuate and Assess: Clear personnel from the immediate area. Verify the physical state of the spill (powder vs. solution).

  • PPE Donning: Equip safety goggles, a lab coat, and nitrile gloves. If a large powder spill occurs outside a fume hood, an N95 or P100 particulate respirator is strictly recommended.

  • Powder Containment (Solid Spill):

    • Do not dry sweep. Dry sweeping aerosolizes the irritating powder into the breathing zone.

    • Cover the spill with damp paper towels (using water or a compatible solvent like ethanol) to suppress dust.

    • Carefully scoop the dampened material using a non-sparking tool or plastic scoop.

  • Liquid Containment (Solution Spill):

    • Apply an inert, non-combustible absorbent material (e.g., vermiculite or sand) to the spill.

    • Allow the absorbent to fully soak up the halogenated liquid.

  • Waste Transfer: Transfer all absorbed material and contaminated cleanup items into a heavy-duty hazardous waste bag or a sealable solid waste container.

  • Decontamination: Wash the spill surface thoroughly with soap and water, collecting the wash water into the aqueous hazardous waste stream.

  • Reporting: Label the waste container as "Spill Cleanup: Contains 3-bromo-5-hydroxybenzene-1-sulfonamide (Halogenated)" and request an immediate EHS pickup.

References

  • Sigma-Aldrich. "3-bromo-5-hydroxybenzene-1-sulfonamide." Sigmaaldrich.com.
  • BLD Pharm. "3-Bromo-5-hydroxybenzenesulfonamide Hazard Statements." Bldpharm.com.
  • National Institutes of Health (NIH). "A review on the ecotoxicological effect of sulphonamides on aquatic organisms." Nih.gov.
  • Northwestern University Research Safety. "Hazardous Waste Disposal Guide." Northwestern.edu.
  • Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." Epa.gov.

Sources

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